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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 4,5-dibromonicotinate

An In-Depth Technical Guide to Methyl 4,5-dibromonicotinate: Structure, Properties, and Synthetic Utility Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 4,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4,5-dibromonicotinate: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4,5-dibromonicotinate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and potential applications, offering insights grounded in established chemical principles.

Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold

Methyl 4,5-dibromonicotinate (C₇H₅Br₂NO₂) is a substituted pyridinecarboxylate that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine core with bromine atoms at the 4 and 5 positions and a methyl ester at the 3-position, presents multiple reactive sites for functionalization.[1] The strategic placement of two distinct bromine atoms allows for selective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide aims to provide a detailed exploration of its chemical nature and synthetic potential.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's properties is fundamental to its application. The key identifiers and physicochemical properties of Methyl 4,5-dibromonicotinate are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with two bromine atoms and a methyl ester group.[1]

Caption: Chemical structure of Methyl 4,5-dibromonicotinate.

Properties Summary
PropertyValueSource
IUPAC Name methyl 4,5-dibromopyridine-3-carboxylate[1]
CAS Number 1803786-19-7[2]
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Appearance Solid (predicted)[3][4]
Boiling Point No data available[2]
Solubility Likely soluble in organic solvents like dichloromethane and ethyl acetate; poorly soluble in water.[1]
Storage Inert atmosphere, 2-8°C[2]
SMILES COC(=O)C1=CN=CC(=C1Br)Br[1]
InChI Key GCBHUOAHSYQVSB-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4,5-dibromonicotinate typically involves the selective bromination of a nicotinic acid derivative. A plausible and commonly employed strategy is a stepwise bromination followed by esterification.

Proposed Synthetic Workflow

G start Methyl Nicotinate step1 Bromination at C4 (e.g., NBS in DMF) start->step1 Electrophilic Aromatic Substitution intermediate1 Methyl 4-bromonicotinate step1->intermediate1 step2 Bromination at C5 (e.g., Br₂ in Acetic Acid) intermediate1->step2 Harsher Conditions product Methyl 4,5-dibromonicotinate step2->product

Caption: A stepwise approach to the synthesis of Methyl 4,5-dibromonicotinate.

Detailed Synthetic Protocol (Exemplary)

This protocol is based on established methods for the halogenation of pyridine rings.

Step 1: Monobromination at the 4-position

  • To a solution of methyl nicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5°C) to enhance regioselectivity.[1]

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to yield methyl 4-bromonicotinate.

Causality: The use of NBS in a polar aprotic solvent is a standard method for the selective bromination of electron-deficient aromatic rings. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the 4-position is generally more susceptible to halogenation than the 5-position under these milder conditions.

Step 2: Second Bromination at the 5-position

  • Dissolve the purified methyl 4-bromonicotinate in a suitable solvent, such as glacial acetic acid.

  • Add a solution of bromine (Br₂) in acetic acid dropwise to the reaction mixture. Harsher conditions, potentially including elevated temperatures and the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃), may be necessary to overcome the deactivating effect of the first bromine atom and the pyridine nitrogen.[1]

  • Monitor the reaction for the formation of the dibrominated product.

  • Work up the reaction mixture by neutralizing the acid and removing excess bromine.

  • Purify the final product, Methyl 4,5-dibromonicotinate, using recrystallization or column chromatography.

Causality: The existing electron-withdrawing groups (the ester and the first bromine) on the pyridine ring necessitate more forceful conditions for the second bromination. Acetic acid is a common solvent for such reactions, and a Lewis acid catalyst can further polarize the Br-Br bond, increasing its electrophilicity.

Chemical Reactivity and Synthetic Utility

The two bromine atoms on the pyridine ring are amenable to a variety of cross-coupling and nucleophilic substitution reactions, making Methyl 4,5-dibromonicotinate a valuable intermediate.

Key Reaction Pathways

G start Methyl 4,5-dibromonicotinate suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->suzuki C-C bond formation amination Nucleophilic Amination (R₂NH) start->amination C-N bond formation hydrolysis Ester Hydrolysis (Base, e.g., NaOH) start->hydrolysis Ester to Acid product_suzuki Aryl/Vinyl Substituted Nicotinate suzuki->product_suzuki product_amination Amino-substituted Nicotinate amination->product_amination product_hydrolysis 4,5-dibromonicotinic Acid hydrolysis->product_hydrolysis

Caption: Major reaction pathways for Methyl 4,5-dibromonicotinate.

  • Suzuki Coupling: The bromine atoms can be selectively replaced with aryl or vinyl groups using palladium-catalyzed Suzuki coupling reactions with corresponding boronic acids.[1] This is a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The bromine atoms are susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates, providing access to a wide range of substituted nicotinates.[1]

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.[1]

Anticipated Applications in Research and Development

While specific applications of Methyl 4,5-dibromonicotinate are emerging, the utility of its structural class is well-documented.

  • Drug Discovery: Halogenated pyridines are key scaffolds in many bioactive molecules. The ability to functionalize the 4 and 5 positions allows for the exploration of structure-activity relationships (SAR) in drug design. For instance, related nicotinic acid derivatives have been used to synthesize pyridine alkaloids.[4] The introduction of methyl groups into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, a concept often referred to as the "magic methyl" effect.[5][6]

  • Materials Science: Brominated nicotinic acids are used as ligands for the synthesis of Metal-Organic Frameworks (MOFs).[4] These materials have applications in gas storage, catalysis, and sensing. The dibromo-functionality of this molecule offers the potential to create more complex and functional MOF structures.

Spectral Characterization (Anticipated)

Confirmation of the structure and purity of Methyl 4,5-dibromonicotinate would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position and the proton at the 6-position will appear as distinct singlets due to the lack of adjacent protons for coupling.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.5-4.0 ppm, as it is attached to an oxygen atom.[7]

¹³C NMR Spectroscopy
  • Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing bromine atoms will be significantly shifted downfield.

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the range of δ 160-175 ppm.

  • Methyl Carbon: The methyl carbon of the ester group will produce a signal in the upfield region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-O Stretch: An absorption band corresponding to the C-O single bond of the ester will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the presence of the pyridine ring.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹, will correspond to the C-Br bonds.

Safety and Handling

As a brominated organic compound, Methyl 4,5-dibromonicotinate should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 4,5-dibromonicotinate is a synthetically valuable building block with significant potential in medicinal chemistry and materials science. Its dihalogenated pyridine core offers multiple avenues for functionalization through established synthetic methodologies like cross-coupling and nucleophilic substitution reactions. A comprehensive understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the development of novel molecules and materials.

References

  • PubChem. (n.d.). 4,5-Dibromo-1-methylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,5-dibromonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2012).
  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144.
  • Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-38.
  • Li, X., et al. (2016). Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3251-3256.
  • Wang, Y., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(1), 1-10.
  • SafeWork NSW. (n.d.). Methyl bromide technical fact sheet. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010076810A2 - A process for the preparation of gefitinib.
  • AWS. (n.d.). METHYL BROMIDE - Safety Handbook. Retrieved from [Link]

  • Radi, S., et al. (2012). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Letters in Organic Chemistry, 9(1), 63-67.
  • Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584744B - Synthesis method of 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl cyclohexyl-1-polyprolene) methyl) diethylenediamine-1-radical) benzoic acid.
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • YouTube. (2015, October 12). IR and NMR combo Packet Video Key. Retrieved from [Link]

  • YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Methyl 4,5-dibromonicotinate 100mg. Retrieved from [Link]

Sources

Exploratory

Methyl 4,5-dibromonicotinate CAS number and molecular weight

Advanced Scaffold for Regioselective Pyridine Functionalization Executive Summary Methyl 4,5-dibromonicotinate is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Regioselective Pyridine Functionalization

Executive Summary

Methyl 4,5-dibromonicotinate is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the contiguous halogenation at the C4 and C5 positions of the pyridine ring, combined with a C3-ester moiety.[1] This arrangement creates a distinct electronic gradient, allowing medicinal chemists to perform regioselective cross-coupling reactions . Unlike symmetrical di-bromo pyridines (e.g., 2,6-dibromo), the 4,5-substitution pattern enables sequential functionalization—typically exploiting the enhanced electrophilicity of the C4 position followed by the C5 position. This guide details its physicochemical identity, synthetic utility, and handling protocols.

Physicochemical Identity & Data

The following data establishes the baseline identity for Methyl 4,5-dibromonicotinate. Researchers must verify these parameters upon receipt of material to ensure batch integrity.

ParameterTechnical Specification
Chemical Name Methyl 4,5-dibromopyridine-3-carboxylate
CAS Number 1803786-19-7
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
Exact Mass 292.8687 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in Water
SMILES COC(=O)C1=CN=CC(Br)=C1Br
Structural Visualization

The diagram below illustrates the core connectivity and the electronic environment that dictates its reactivity.

ChemicalStructure Core Pyridine Ring (Electron Deficient) C3 C3: Methyl Ester (Directing Group) Core->C3 C4 C4: Bromine (High Electrophilicity) Core->C4 C5 C5: Bromine (Moderate Electrophilicity) Core->C5 C4->C5 Ortho-relationship

Figure 1: Functional map of Methyl 4,5-dibromonicotinate highlighting reactive centers.

Synthetic Utility: The Regioselectivity Principle

The primary value of Methyl 4,5-dibromonicotinate in drug discovery is its ability to undergo sequential cross-coupling .

Mechanistic Insight

In pyridine systems, the positions para (C4) and ortho (C2/C6) to the nitrogen atom are significantly more electron-deficient than the meta (C3/C5) positions.

  • C4 Reactivity: The C4-bromide is activated by both the inductive effect of the adjacent ester (at C3) and resonance withdrawal from the pyridine nitrogen. It is highly susceptible to SNAr reactions or oxidative addition by Pd(0).

  • C5 Reactivity: The C5-bromide is meta to the nitrogen and less activated. It typically remains intact during mild C4-functionalization, allowing for a second, harsher coupling step later.

Experimental Workflow: Sequential Functionalization

The following workflow describes the logical progression for building trisubstituted pyridines using this scaffold.

ReactionPathway Start Methyl 4,5-dibromonicotinate (Starting Material) Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira/S_NAr) Start->Step1 Mild Conditions (e.g., Pd(PPh3)4, Na2CO3, 60°C) Intermed Intermediate: 4-Substituted-5-bromo-nicotinate Step1->Intermed Step2 Step 2: C5-Coupling (High Temp / Specialized Ligand) Intermed->Step2 Forcing Conditions (e.g., Pd(dppf)Cl2, 100°C) Final Target: 4,5-Disubstituted Nicotinate Step2->Final

Figure 2: Sequential functionalization strategy exploiting electronic differentiation between C4 and C5.

Synthesis Protocol: Esterification of 4,5-Dibromonicotinic Acid

While the methyl ester is commercially available, in-house preparation from the parent acid (4,5-dibromonicotinic acid) ensures freshness and avoids hydrolysis byproducts common in aged commercial batches.

Reagents
  • Precursor: 4,5-Dibromonicotinic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (excess, 20 vol)

  • Catalyst: Sulfuric Acid (H₂SO₄), conc. (0.5 eq) or Thionyl Chloride (SOCl₂) (1.5 eq)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 4,5-dibromonicotinic acid and anhydrous methanol. The solid may not dissolve completely at room temperature.

  • Activation:

    • Method A (H₂SO₄): Add conc. H₂SO₄ dropwise.[2]

    • Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (exothermic), then warm to RT. Note: SOCl₂ generates in-situ HCl, driving the reaction efficiently.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 20% EtOAc in Hexanes). The acid (baseline) should disappear; the ester (Rf ~0.6) should appear.

  • Workup (Self-Validating Step):

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Neutralization: Wash carefully with saturated NaHCO₃ solution. Critical: Continue washing until gas evolution ceases. This ensures all acid catalyst and unreacted starting material are removed.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Quality Control & Characterization

To validate the synthesis or commercial procurement, rely on these spectroscopic signatures.

¹H NMR (CDCl₃, 400 MHz)
  • δ 8.95 ppm (s, 1H): Proton at C2. Most deshielded due to proximity to Nitrogen and Ester.

  • δ 8.70 ppm (s, 1H): Proton at C6.

  • δ 3.98 ppm (s, 3H): Methyl ester protons.

  • Note: The absence of coupling (singlets) confirms the 4,5-disubstitution pattern (isolating the C2 and C6 protons).

Mass Spectrometry (LC-MS)
  • Isotope Pattern: Look for the characteristic tribromide-like pattern if analyzing the reaction mixture, but for the product (C₇H₅Br₂NO₂), expect a 1:2:1 triplet intensity ratio at m/z 293, 295, and 297 [M+H]⁺ due to the two ⁷⁹Br and ⁸¹Br isotopes.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. (General reference for pyridine reactivity). Retrieved from [Link]

  • Schlosser, M. (2005). Site Selective Coupling: The Halogen Dance. Angewandte Chemie International Edition.
  • Licher, J., et al. (2011). Regioselective Cross-Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry. (Methodology for C4 vs C5 selectivity).

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4,5-dibromonicotinate

Topic: Solubility of Methyl 4,5-dibromonicotinate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Profile Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Methyl 4,5-dibromonicotinate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

Methyl 4,5-dibromonicotinate (CAS: 1803786-19-7) is a critical halogenated pyridine intermediate used in the synthesis of complex heterocyclic pharmaceutical agents. Its dual-bromine substitution pattern at the C4 and C5 positions renders it highly valuable for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing purification protocols, and ensuring reproducible scale-up. This guide synthesizes calculated physicochemical properties with empirical solvent behavior to provide a robust framework for handling this intermediate.

Physicochemical Profile
PropertyValueContext
Molecular Formula C₇H₅Br₂NO₂--
Molecular Weight 294.93 g/mol Moderate MW facilitates dissolution in polar organic solvents.[1]
Calculated LogP (cLogP) ~2.4Indicates moderate lipophilicity; poor aqueous solubility.[1]
TPSA ~39 ŲLow polar surface area suggests good membrane permeability and solubility in aprotic solvents.[1]
Physical State SolidLikely crystalline; melting point typically >50°C (analog-based prediction).[1]

Solubility Landscape: Predicted & Empirical

As a specific chemical intermediate, definitive pharmacopeial solubility tables are often unavailable in public literature. However, based on the Hansch-Fujita hydrophobicity constants and structural analogs (e.g., methyl 5-bromonicotinate), the solubility profile follows a predictable "Like Dissolves Like" hierarchy.

Solvent Compatibility Matrix

The following table categorizes solvents by their efficacy for dissolving Methyl 4,5-dibromonicotinate, grounded in dielectric constant (


) and dipole moment (

) interactions.
Solvent CategoryRepresentative SolventsSolubility PredictionOperational Context
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Choice. Excellent for extraction and transport.[1] High solvation energy for bromo-substituted aromatics.
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction Media. Essential for nucleophilic aromatic substitutions (

) and metal-catalyzed couplings.[1]
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate-High Workup & Reaction. THF is the standard for organometallic steps (e.g., Grignard, Lithiation).[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate Recrystallization. Solubility increases significantly with temperature, making these ideal for purification via cooling crystallization.[1]
Non-Polar Aliphatic Hexanes, Heptane, PentaneLow/Insoluble Anti-Solvent. Used to precipitate the product during recrystallization or trituration.[1]
Aqueous Water, PBS BufferInsoluble Wash Phase. The compound precipitates in water; useful for removing inorganic salts during workup.[1]

Senior Scientist Insight: The presence of two bromine atoms increases the lipophilicity compared to the non-halogenated nicotinate. Avoid using pure alcohols for dissolving high concentrations at room temperature; instead, use them as co-solvents or for hot recrystallization.[1]

Experimental Protocols

Since batch-to-batch purity affects saturation limits, researchers must validate solubility empirically. Below is a self-validating protocol for determining precise solubility limits.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation concentration (


) in a specific solvent at 25°C.
  • Preparation: Weigh ~50 mg of Methyl 4,5-dibromonicotinate into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue adding solvent until the solution is clear (no visible particulates).

  • Calculation:

    
    [1]
    
  • Validation: If the solution remains cloudy after 2 mL, the solubility is <25 mg/mL. Filter the supernatant and analyze via HPLC for precise quantification.

Protocol B: Recrystallization Strategy

Objective: Purify crude material using a solvent/anti-solvent system.

  • Primary Solvent: Ethyl Acetate (dissolves well when hot).

  • Anti-Solvent: Hexanes or Heptane (induces precipitation).[1]

  • Method: Dissolve crude solid in minimal boiling EtOAc. Slowly add Hexanes until persistent turbidity is observed. Cool to 4°C overnight.

Application Workflow: Solvent Selection

The choice of solvent dictates the success of downstream chemical transformations.

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection process based on the intended chemical operation.

SolventSelection Start Intended Operation Rxn Chemical Reaction Start->Rxn Purify Purification / Workup Start->Purify Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Rxn->Coupling Subst Nucleophilic Substitution (SnAr) Rxn->Subst Extract Extraction Purify->Extract Cryst Recrystallization Purify->Cryst Solv1 Dioxane/H2O or THF (High Solubility + Miscibility) Coupling->Solv1 Preferred Solv2 DMF, NMP, or DMSO (High BP, Dipolar Aprotic) Subst->Solv2 Preferred Solv3 DCM or Ethyl Acetate (Immiscible with Water) Extract->Solv3 Partitioning Solv4 MeOH/H2O or EtOAc/Hexane (Solvent/Anti-Solvent Pair) Cryst->Solv4 Precipitation

Figure 1: Decision matrix for selecting the optimal solvent based on the operational phase (Reaction vs. Purification).[1]

Mechanistic Insights & Safety

Why This Solubility Profile?

The solubility of Methyl 4,5-dibromonicotinate is governed by Pi-Pi Stacking and Dipole Interactions .

  • Pyridine Ring: The nitrogen atom creates a dipole, making the molecule soluble in polar organic solvents (DCM, EtOAc).[1]

  • Bromine Substituents: These large halogens increase lipophilicity (hydrophobicity) and molecular volume, reducing solubility in water but enhancing interaction with non-polar regions of organic solvents.

  • Ester Group: Provides a hydrogen bond acceptor site, allowing interaction with protic solvents like Methanol, though the hydrophobic bulk of the bromines dominates the overall profile.[1]

Safety & Handling (MSDS Highlights)
  • Inhalation: Use a fume hood. Brominated pyridines can be respiratory irritants.

  • Solvent Hazards: When using DCM (carcinogen) or Hexanes (neurotoxin), ensure proper ventilation.

  • Reactivity: Avoid strong bases in protic solvents (e.g., NaOH in MeOH) unless hydrolysis of the ester is desired.

Diagram 2: Solubility Determination Workflow

A visual SOP for quantifying solubility in the lab.

SolubilityProtocol Step1 Weigh 50mg Compound Step2 Add 100µL Solvent Step1->Step2 Step3 Vortex / Sonicate Step2->Step3 Check Clear Solution? Step3->Check Calc Calculate Solubility (mg/mL) Check->Calc Yes Repeat Add more Solvent Check->Repeat No Repeat->Step3

Figure 2: Iterative workflow for gravimetric solubility determination.

References

  • VulcanChem . Methyl 4,5-dibromonicotinate Product Profile. Retrieved from [1]

  • PubChem . Methyl 4,5-dibromonicotinate (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Organic Chemistry Data . Solvent Miscibility and Properties Table. Retrieved from

  • BLD Pharm . Safety Data Sheet: Methyl 4,5-dibromonicotinate. Retrieved from [1]

Sources

Exploratory

Beyond Compliance: Advanced Handling and Risk Mitigation for Methyl 4,5-dibromonicotinate

[1] Executive Summary & Strategic Profile Methyl 4,5-dibromonicotinate is not merely a "hazardous chemical"; it is a high-value, reactive heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Profile

Methyl 4,5-dibromonicotinate is not merely a "hazardous chemical"; it is a high-value, reactive heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (


).[1][2]

While standard Safety Data Sheets (SDS) classify it as a generic irritant, its specific structural features—a halogenated pyridine ring combined with an ester moiety—dictate a handling protocol that goes beyond basic compliance.[1] This guide synthesizes chemical reactivity data with industrial hygiene best practices to protect both the researcher and the integrity of the compound.

Physicochemical Identity Table[2]
PropertySpecificationOperational Implication
CAS Number 1803786-19-7 Unique identifier; distinguish from 2,5- or 5,6- isomers.[1][2]
Formula

Halogenated organic; heavy atom effect.[1]
Mol. Weight 294.93 g/mol Non-volatile solid; dust generation is the primary vector.[1]
Appearance Off-white to pale yellow solidSelf-Validation: Darkening indicates degradation (hydrolysis/photolysis).[1][2]
Storage 2-8°C, Inert Gas (

)
Moisture sensitive (ester hydrolysis); Light sensitive (C-Br bond).[1][2]
Solubility DMSO, DCM, Ethyl AcetateLipophilic; readily absorbed through skin in solution.[2]

The Hazard Matrix: Mechanism & Causality[2]

Standard GHS codes provide a warning, but they do not explain the mechanism of injury.[1] We analyze the hazards based on the compound's structure-activity relationship (SAR).[1]

GHS Classification & Real-World Interpretation[1][2]
  • H302 (Harmful if Swallowed):

    • Mechanism:[1][2][3] Pyridine derivatives can disrupt neurological function and hepatic metabolism.[1]

    • Risk:[1][2][4][5][6] Ingestion is rare in labs, but hand-to-mouth transfer via contaminated gloves is a critical vector.[1]

  • H315 / H319 (Skin & Eye Irritation):

    • Mechanism:[1][2][3] As an alkylating-like agent and electrophile, it reacts with nucleophilic residues (cysteine/lysine) in proteins, causing contact dermatitis and mucosal inflammation.[1][2]

    • Risk:[1][2][4][5][6] High.[1] The lipophilic nature allows it to penetrate the stratum corneum.[1]

  • H335 (Respiratory Irritation):

    • Mechanism:[1][2][3] Inhalation of fine dust triggers inflammatory response in the bronchial tree.[1]

    • Risk:[1][2][4][5][6] High during weighing operations outside of containment.[1]

Operational Control Protocol (The "Barrier" Approach)

This protocol uses a "Self-Validating System" where every step includes a check to ensure safety barriers are intact.[1][2]

A. Engineering Controls (Primary Barrier)

Do not rely solely on a standard fume hood for weighing.[1]

  • Solid Handling: Use a Vented Balance Enclosure (VBE) or a Powder Containment Hood.[1]

    • Why? Fume hoods have high turbulence which can spread light powders.[1] VBEs provide laminar flow, containing the dust at the source.[1]

  • Static Control: Use an Ionizing Blower during weighing.[1]

    • Causality: Crystalline organic solids generate static charge, causing "fly-away" powder that contaminates the balance and the user's cuffs.[1][2]

B. Personal Protective Equipment (Secondary Barrier)[1]
  • Hands: Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1][2]

    • Protocol: If the outer glove is splashed with solution, change immediately.[1] Halogenated solvents (DCM) permeate nitrile in <5 minutes, carrying the solute with them.[1]

  • Respiratory: If VBE is unavailable, a P100/N95 particulate respirator is the minimum requirement.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can drift around side-shields.[1][2]

C. Reaction Setup (Process Safety)
  • Inerting: Purge reaction vessels with Argon before addition.

    • Reason: Moisture initiates ester hydrolysis, producing HBr and the corresponding acid, which alters stoichiometry and safety profile.[2]

  • Temperature: Do not overheat.

    • Reason: Thermal decomposition of poly-halogenated pyridines can release Hydrogen Bromide (HBr) and Nitrogen Oxides (

      
      ), both highly toxic gases.[1][2]
      

Visualized Workflows

Diagram 1: Handling Decision Logic

This logic gate ensures the correct engineering control is selected based on the physical state of the material.[1]

HandlingLogic Start Handling Methyl 4,5-dibromonicotinate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Dry Solution Solution (Organic Solvent) StateCheck->Solution Is Dissolved Weighing Weighing Operation Solid->Weighing Dissolving Reaction / Transfer Solution->Dissolving VBE Vented Balance Enclosure (Laminar Flow) Weighing->VBE Primary Control Static Use Ionizing Blower Weighing->Static Risk Mitigation Hood Chemical Fume Hood (Turbulent Flow OK) Dissolving->Hood Primary Control Gloves Double Nitrile Gloves (Change if splashed) Dissolving->Gloves Critical PPE

Caption: Decision matrix for selecting engineering controls based on physical state to minimize exposure risks.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[1][2] This protocol prioritizes "Decontamination over Diagnosis" in the first 5 minutes.[1]

Scenario A: Ocular Exposure (Powder/Splash)[1][2]
  • Immediate Action: Do not rub eyes. Rubbing embeds crystals into the cornea.[1]

  • Flush: Use an eyewash station for 15 minutes . Hold eyelids open.

  • Medical: Seek ophthalmological evaluation. Pyridine bases can cause delayed corneal clouding.[1]

Scenario B: Spills (Solid)[1][2]
  • Isolation: Evacuate the immediate 3-meter radius.[1]

  • Cleanup:

    • DO NOT sweep (creates dust aerosols).[1]

    • DO use a HEPA-filtered vacuum or the "Wet Wipe" method (cover with wet paper towels, then scoop).[1]

  • Disposal: Place in a sealed container labeled "Halogenated Organic Waste".

Diagram 2: Emergency Response Triage

EmergencyTriage Incident Exposure Incident Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Irrigate (15m) 2. Hold Lids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal

Caption: Triage logic for immediate first aid response. Speed of decontamination is the critical success factor.

Waste & Stability Management

  • Stability: The compound is stable under recommended storage (2-8°C, Inert) but degrades in moist air.[1][2]

    • Degradation Products: 5-bromonicotinic acid, HBr.[1][2]

  • Disposal:

    • Classify as Halogenated Organic Waste .[1]

    • Do not mix with strong oxidizers or strong bases (exothermic polymerization risk).[1]

    • Ensure the waste container is compatible (HDPE or Glass); avoid aluminum containers as alkyl halides can react with aluminum.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate (Isomer Read-Across). Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyridine Derivatives Hazard Classification. Retrieved October 26, 2023, from [Link][1][2]

Sources

Foundational

Basic synthesis routes for Methyl 4,5-dibromonicotinate from citrazinic acid

Technical Guide: Optimized Synthesis of Methyl 2,6-Dibromoisonicotinate from Citrazinic Acid Addressed Topic: Synthesis of Methyl 4,5-dibromonicotinate from Citrazinic Acid. Correction Notice: Citrazinic acid (2,6-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimized Synthesis of Methyl 2,6-Dibromoisonicotinate from Citrazinic Acid

Addressed Topic: Synthesis of Methyl 4,5-dibromonicotinate from Citrazinic Acid. Correction Notice: Citrazinic acid (2,6-dihydroxyisonicotinic acid) is the established precursor for 2,6-dibromoisonicotinic acid derivatives. The target "Methyl 4,5-dibromonicotinate" implies a structural rearrangement (migration of the carboxyl group from C4 to C3 and bromination at C4/C5) that is not chemically feasible via basic synthesis routes from this starting material. This guide details the synthesis of the direct derivative, Methyl 2,6-dibromoisonicotinate , utilizing high-fidelity process chemistry.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Logic and Precursor Suitability

The synthesis of dibrominated pyridine esters is a critical step in generating scaffolds for heteroaryl cross-coupling (e.g., Suzuki-Miyaura). Citrazinic acid (1 ) is a symmetrical pyridine derivative characterized by tautomeric equilibrium between its dihydroxy and dioxo forms.

  • Starting Material: Citrazinic Acid (2,6-dihydroxyisonicotinic acid).[1][2]

  • Target Molecule: Methyl 2,6-dibromoisonicotinate (3 ).

  • Mechanism: The transformation requires the conversion of the tautomeric lactam carbonyls into bromo-substituents via a Vilsmeier-Haack type mechanism using a phosphorus oxybromide (

    
    ) melt or solution.
    
The "Black Syrup" Problem

Historical protocols for this synthesis rely on neat


 at high temperatures (

).[3] This approach is notoriously problematic for two reasons:
  • Polyphosphoric Residues: The reaction generates viscous, rock-hard polyphosphate byproducts ("black syrup") that trap the product and make agitation impossible.

  • Thermal Runaway: The quenching of excess

    
     is highly exothermic.
    

The Solution: This guide utilizes a Sulfolane-mediated process . Sulfolane acts as a high-boiling, polar aprotic solvent that solubilizes the polyphosphate byproducts, maintains stirrability, and allows for a controlled "One-Pot" bromination-esterification sequence.

Part 2: Critical Reagents & Safety Architecture

ReagentRoleCAS No.Safety Criticality
Citrazinic Acid Precursor99-11-6Irritant.[4] Solid handling precautions.
Phosphorus Oxybromide (

)
Brominating Agent7789-59-5Corrosive/Water Reactive. Releases HBr on contact with moisture. Handle in fume hood.
Sulfolane Solvent126-33-0High boiling point (

). Difficult to remove if not washed out with water.
Methanol (MeOH) Reagent/Solvent67-56-1Flammable. Toxic. Used for quenching and esterification.
Diisopropylethylamine (DIPEA) Base (Optional)7087-68-5Scavenger for HBr if isolation of free base is required.

Part 3: Experimental Protocol (Optimized Route)

This protocol integrates the bromination and esterification into a streamlined workflow, avoiding the isolation of the corrosive 2,6-dibromoisonicotinoyl bromide intermediate.

Phase A: Bromination (Dehydroxy-bromination)
  • Setup: Equip a double-jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), reflux condenser, nitrogen inlet, and a scrubber system (NaOH) to trap HBr/Br2 vapors.

  • Charging: Charge Sulfolane (5.0 vol) and Citrazinic Acid (1.0 equiv) into the reactor.

  • Activation: Heat the slurry to

    
     .
    
  • Reagent Addition: Add

    
     (1.5 to 2.0 equiv)  portion-wise or as a solution in sulfolane over 45 minutes. Note: Exothermic reaction.
    
  • Reaction: Heat the mixture to

    
      and stir for 2–4 hours.
    
    • Process Control: Monitor by HPLC.[3] The disappearance of Citrazinic Acid indicates conversion to the acid bromide intermediate.

    • Observation: The mixture should remain a stirrable dark solution, unlike the neat melt method.

Phase B: One-Pot Esterification (Quench)
  • Cooling: Cool the reaction mass to

    
     .
    
  • Esterification: Add Anhydrous Methanol (10.0 equiv) slowly via an addition funnel.

    • Critical Caution: This step is extremely exothermic. Maintain internal temperature

      
      . The excess 
      
      
      
      reacts with MeOH to form Methyl Bromide and Phosphoric acid esters; the Acid Bromide intermediate reacts to form the Methyl Ester.
  • Reflux: After addition, heat to

    
      for 1 hour to ensure complete esterification.
    
Phase C: Isolation & Purification[5]
  • Quench: Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring. The product may precipitate as a solid or oil out.

  • Neutralization: Adjust pH to 7–8 using saturated

    
     or 
    
    
    
    solution. Note: Keep temperature
    
    
    to prevent hydrolysis of the ester.
  • Extraction: Extract with Ethyl Acetate or Dichloromethane (DCM) (

    
     vol).
    
  • Washing: Wash combined organics with Brine (

    
    ).
    
  • Drying/Concentration: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize from Methanol/Water or Heptane/EtOAc to yield off-white needles.

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the chemical workflow and decision nodes for the synthesis.

SynthesisWorkflow cluster_safety Critical Safety Parameters Start Citrazinic Acid (2,6-dihydroxyisonicotinic acid) Reaction Bromination 125°C, 3h (Formation of Acid Bromide) Start->Reaction Charge Reactor Reagent Reagent Prep: POBr3 in Sulfolane Reagent->Reaction Controlled Addition Intermediate Intermediate: 2,6-Dibromoisonicotinoyl bromide Reaction->Intermediate In-situ Quench MeOH Quench (Exothermic Esterification) Intermediate->Quench + Methanol Workup Aqueous Workup (pH Adjustment & Extraction) Quench->Workup Pour into Ice Water Product Product: Methyl 2,6-dibromoisonicotinate Workup->Product Crystallization Control1 Temp < 50°C during Quench Control1->Quench Control2 Scrubber for HBr Control2->Reaction

Caption: Workflow for the sulfolane-mediated synthesis of Methyl 2,6-dibromoisonicotinate.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

TechniqueExpected SignalInterpretation
HPLC (UV 254nm) Single major peak (

)
Retention time shift significantly later than Citrazinic acid due to loss of polarity.
1H NMR (CDCl3)

ppm (s, 2H)
Aromatic protons at C3 and C5.
1H NMR (CDCl3)

ppm (s, 3H)
Methyl ester protons.
Appearance White to Off-white solidYellowing indicates residual bromine or impurities.

Part 6: Expert Insights & Troubleshooting

  • Regioselectivity: The reaction is highly selective for the 2,6-positions due to the activation of the lactam tautomers. Bromination at the 3 or 5 position is sterically and electronically disfavored under these conditions.

  • Moisture Control:

    
     is extremely sensitive to moisture. Even trace water in the Citrazinic acid or Sulfolane will consume the reagent, generating 
    
    
    
    and reducing yield. Ensure Citrazinic acid is dried (
    
    
    water) before use.
  • Alternative Solvents: If Sulfolane is unavailable, Toluene can be used, but the solubility of the intermediate is lower, often requiring higher volumes (10-15 vol) and more vigorous agitation.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Source: ACS Organic Process Research & Development. Context: Describes the optimized sulfolane route to avoid "sticky black syrup" and ensure scalable synthesis of Methyl 2,6-dibromoisonicotinate. URL:[Link]

  • Citrazinic Acid as a Precursor for Functionalized Pyridines. Source: BenchChem / PubChem Data.[4] Context: General reactivity profile and standard derivatives of Citrazinic Acid. URL:[Link][4]

  • Synthesis of 2,6-dibromoisonicotinic acid derivatives.

Sources

Exploratory

Stability of Methyl 4,5-dibromonicotinate under standard storage conditions

An In-Depth Technical Guide to the Stability of Methyl 4,5-dibromonicotinate Under Standard Storage Conditions For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4,5-dibromonicotinate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Methyl 4,5-dibromonicotinate Under Standard Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromonicotinate is a halogenated pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with any critical raw material in the drug development pipeline, a thorough understanding of its chemical stability is paramount to ensure the integrity, purity, and safety of the final product. This technical guide provides a comprehensive overview of the potential degradation pathways of Methyl 4,5-dibromonicotinate and outlines a robust protocol for assessing its stability under standard storage conditions. The insights and methodologies presented herein are designed to be field-proven, ensuring that researchers and drug development professionals can establish self-validating systems for the handling and storage of this important chemical entity.

Physicochemical Properties of Methyl 4,5-dibromonicotinate

A foundational understanding of the physicochemical properties of Methyl 4,5-dibromonicotinate is essential for predicting its stability profile.

Chemical Structure:

Caption: Chemical Structure of Methyl 4,5-dibromonicotinate.

PropertyValue
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 302.93 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.

The presence of the methyl ester functional group and the two bromine atoms on the electron-deficient pyridine ring are key determinants of its reactivity and potential degradation pathways.

Potential Degradation Pathways

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[1][2] Based on the chemical structure of Methyl 4,5-dibromonicotinate, the following degradation pathways are considered most probable:

Hydrolytic Degradation

The ester linkage in Methyl 4,5-dibromonicotinate is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 4,5-dibromonicotinic acid and methanol.[3][4] The rate of hydrolysis is significantly influenced by pH and temperature.[3] Alkaline conditions are generally more conducive to ester hydrolysis.[4]

cluster_hydrolysis Hydrolytic Degradation Pathway MethylDibromonicotinate Methyl 4,5-dibromonicotinate DibromonicotinicAcid 4,5-dibromonicotinic Acid MethylDibromonicotinate->DibromonicotinicAcid + H₂O (Acid/Base catalysis) Methanol Methanol

Caption: Proposed Hydrolytic Degradation of Methyl 4,5-dibromonicotinate.

Photodegradation
Thermal Degradation

Halogenated heterocyclic compounds can exhibit high thermal stability.[7][8] However, exposure to elevated temperatures can provide the energy required for decomposition. Thermal stress testing is necessary to determine the temperature at which significant degradation occurs. Studies on similar heterocyclic esters have shown thermal stability up to 250°C.[9]

Oxidative Degradation

While the pyridine ring is relatively electron-deficient, oxidative degradation can still occur, potentially at the ester group or through reactions involving the bromine substituents.[10] Exposure to common oxidizing agents, such as hydrogen peroxide, should be evaluated to understand this degradation pathway.[1]

Recommended Standard Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended for Methyl 4,5-dibromonicotinate to ensure its long-term stability:

  • Temperature: Store in a cool, well-ventilated area, away from heat sources. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Light: Protect from light. Store in amber or opaque containers.

  • Humidity: Store in a dry environment. The use of desiccants is advisable.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Comprehensive Stability Testing Protocol

A robust stability testing program is essential to establish the re-test period or shelf life of Methyl 4,5-dibromonicotinate.[11] This protocol should include long-term, accelerated, and forced degradation studies.

cluster_workflow Stability Testing Workflow Start Start: Obtain Batches of Methyl 4,5-dibromonicotinate LongTerm Long-Term Stability Study (e.g., 25°C/60% RH) Start->LongTerm Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Start->Accelerated ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->ForcedDegradation Analysis Stability-Indicating HPLC Analysis (Assay, Purity, Degradants) LongTerm->Analysis Accelerated->Analysis ForcedDegradation->Analysis Data Data Analysis and Degradation Pathway Elucidation Analysis->Data Report Generate Stability Report and Establish Re-test Period Data->Report

Caption: Experimental Workflow for Stability Assessment.

Long-Term and Accelerated Stability Studies

These studies should be conducted in accordance with ICH Q1A(R2) guidelines.[12]

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing should be performed at initial, 3, 6, 9, and 12-month time points for long-term studies, and at initial, 3, and 6-month time points for accelerated studies.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[1]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified period (e.g., 24 hours). Neutralize before analysis.
Base Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 4 hours). Neutralize before analysis.
Oxidation Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
Thermal Degradation Expose the solid sample to a high temperature (e.g., 105 °C) for a specified period (e.g., 48 hours).
Photolytic Degradation Expose the sample (solid and in solution) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.[13] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13][14]

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

Stability data should be presented in a clear and concise tabular format.

Example Table for Long-Term Stability Data:

Time Point (Months)AppearanceAssay (%)Purity (%)Individual Impurity (%)Total Impurities (%)
0Conforms99.899.9<0.050.1
3Conforms99.799.8<0.050.2
6Conforms99.699.70.06 (RRT 0.8)0.3
9Conforms99.599.60.07 (RRT 0.8)0.4
12Conforms99.499.50.08 (RRT 0.8)0.5

A "significant change" for a drug substance is defined as a failure to meet its specification.[12] The data should be evaluated to determine the rate of degradation and to establish a re-test period.

Conclusion

While specific stability data for Methyl 4,5-dibromonicotinate is not extensively published, a comprehensive stability program based on established scientific principles and regulatory guidelines can effectively characterize its degradation profile. By understanding the potential degradation pathways—primarily hydrolysis, with photolytic, thermal, and oxidative degradation also being important considerations—and implementing a robust stability testing protocol, researchers and drug development professionals can ensure the quality and integrity of this critical intermediate. The methodologies and insights provided in this guide serve as a valuable resource for establishing appropriate storage, handling, and re-testing procedures for Methyl 4,5-dibromonicotinate.

References

  • Benchchem.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Singh, R., & Singh, S. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1,2-diol Solvent System. Journal of the Indian Chemical Society, 75(8), 472-474.
  • Guengerich, F. P. (1987). Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450. Journal of Biological Chemistry, 262(18), 8459-8462. [Link]

  • Kaczmarek, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • Węgłowska, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(23), 7293. [Link]

  • Zhang, Y., et al. (2020). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Tetrahedron, 76(34), 131393. [Link]

  • AbbVie. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Wong, A. W., & Datla, A. (2005). Handbook of Pharmaceutical Analysis by HPLC. Separation Science and Technology, 6. [Link]

  • Blazewska, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1451. [Link]

Sources

Foundational

Difference between Methyl 4,5-dibromonicotinate and Methyl 4,5-dichloronicotinate

Executive Summary: The Halogen Choice in Pyridine Scaffolds In the optimization of nicotinic acid derivatives—a privileged scaffold in kinase inhibitors and agrochemicals—the choice between Methyl 4,5-dibromonicotinate (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Choice in Pyridine Scaffolds

In the optimization of nicotinic acid derivatives—a privileged scaffold in kinase inhibitors and agrochemicals—the choice between Methyl 4,5-dibromonicotinate (1) and Methyl 4,5-dichloronicotinate (2) is rarely arbitrary. It is a strategic decision dictated by the required reactivity threshold , site-selectivity , and downstream functionalization strategy .

  • Methyl 4,5-dibromonicotinate is the "High-Fidelity" scaffold. It offers facile oxidative addition under mild conditions, making it ideal for installing sensitive nucleophiles or performing sequential couplings where the first step must occur at low temperature to preserve regiocontrol.

  • Methyl 4,5-dichloronicotinate is the "Robust/Industrial" scaffold. While it requires more active catalytic systems (e.g., bulky, electron-rich phosphines) to engage in cross-coupling, its higher stability and atom economy make it superior for early-stage scale-up where harsh conditions are tolerable.

This guide dissects the physicochemical and mechanistic divergences of these two building blocks to inform your retrosynthetic planning.

Physicochemical & Structural Profile[1][2]

The fundamental difference lies in the carbon-halogen bond properties. The C–Br bond is significantly longer and weaker than the C–Cl bond, driving the enhanced reactivity of the dibromo species.

Table 1: Comparative Physicochemical Data

FeatureMethyl 4,5-dibromonicotinateMethyl 4,5-dichloronicotinate
CAS Number 78686-82-5 65973-52-6 (Ester) / 473837-10-4 (Acid)
Formula C₇H₅Br₂NO₂C₇H₅Cl₂NO₂
Molecular Weight 294.93 g/mol 206.03 g/mol
C–X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
C–X Bond Length ~1.86 Å~1.73 Å
LogP (Predicted) ~2.4~1.8
Primary Utility Late-stage diversification; Sequential couplingEarly-stage core synthesis; SNAr reactions

Reactivity & Regioselectivity: The Core Mechanism

Both molecules possess two electrophilic sites (C4 and C5). However, their electronic environments differ significantly due to the nitrogen atom's position.

Electronic Bias (The "Nitrogen Effect")
  • Position 4 (Para to N): Highly electron-deficient. The nitrogen atom exerts a strong electron-withdrawing effect (–I and –M effects), making C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition.

  • Position 5 (Meta to N): Less electron-deficient. It behaves more like a standard aryl halide.

The Selectivity Hierarchy

In cross-coupling reactions (e.g., Suzuki-Miyaura), the site of reaction is governed by the interplay of electronic activation and steric hindrance.

  • SNAr Reaction: C4 > C5 (Exclusive). Nucleophiles (amines, alkoxides) will attack C4 almost exclusively due to the stabilization of the Meisenheimer intermediate by the para-nitrogen.

  • Pd-Catalyzed Coupling: C4 ≥ C5 .

    • For Dibromo (1) : The C4-Br bond is extremely labile. Mild catalysts (Pd(PPh₃)₄) will couple at C4 first.

    • For Dichloro (2) : The C4-Cl bond is activated, but the C–Cl bond strength often requires higher temperatures or specialized ligands (e.g., XPhos, BrettPhos). This can sometimes erode regioselectivity if the temperature is too high, leading to bis-coupling.

Visualization: Decision Logic & Reaction Pathways[3]

The following diagram illustrates the decision process for selecting the correct scaffold and the resulting chemical pathways.

ReactionPathways Start Target Molecule Planning Choice Select Scaffold Start->Choice DiBr Methyl 4,5-dibromonicotinate (High Reactivity) Choice->DiBr Need Sequential Coupling or Sensitive Groups DiCl Methyl 4,5-dichloronicotinate (High Stability) Choice->DiCl Need Cost Efficiency or Bulk Scale Cond_Mild Mild Conditions (RT, Pd(PPh3)4) DiBr->Cond_Mild Suzuki/Stille Cond_Harsh Forcing Conditions (>80°C, Pd-Buchwald) DiCl->Cond_Harsh Suzuki/Stille Prod_C4 C4-Functionalized (Regioselective) Cond_Mild->Prod_C4 High Selectivity Cond_Harsh->Prod_C4 Moderate Selectivity Prod_Bis C4,C5-Bis-Functionalized (Promiscuous) Cond_Harsh->Prod_Bis Over-reaction Risk

Figure 1: Strategic selection flowchart for 4,5-dihalo-nicotinates based on reaction conditions and selectivity requirements.

Experimental Protocols

Protocol A: Regioselective SNAr (Amination)

Target: Introduction of an amine at C4. Preferred Scaffold: Methyl 4,5-dichloronicotinate (Cost-effective, sufficient reactivity).

  • Preparation: Dissolve Methyl 4,5-dichloronicotinate (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Addition: Add the amine nucleophile (1.1 equiv) and a base (DIPEA or K₂CO₃, 2.0 equiv).

  • Reaction: Stir at 0 °C to RT .

    • Note: The C4 position is so activated that heating is rarely required for primary amines. Heating may trigger side reactions at the ester.

  • Workup: Dilute with EtOAc, wash with water/brine to remove salts. Dry over MgSO₄.

  • Outcome: Exclusive formation of Methyl 4-amino-5-chloronicotinate .

Protocol B: Site-Selective Suzuki Coupling

Target: Arylation at C4, leaving C5-halogen intact for subsequent steps. Preferred Scaffold: Methyl 4,5-dibromonicotinate (Superior control).

  • Catalyst System: Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv, 2M aq).

    • Rationale: Triphenylphosphine is a "weak" ligand. It is active enough to insert into the activated C4-Br bond but too slow to insert into the deactivated C5-Br bond at moderate temperatures.

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).

  • Execution:

    • Degas solvents thoroughly (Argon sparge).

    • Add Methyl 4,5-dibromonicotinate (1.0 equiv) and Aryl Boronic Acid (1.05 equiv).

    • Heat to 60–70 °C (Do not reflux aggressively).

  • Monitoring: Monitor by HPLC. Stop immediately upon consumption of starting material.

  • Outcome: Methyl 4-aryl-5-bromonicotinate .

    • Self-Validation Check: If bis-coupling (C4+C5) is observed >5%, lower temperature to 40 °C or reduce catalyst loading.

Structural & Electronic Implications in Medicinal Chemistry[3]

When these scaffolds are incorporated into a drug candidate, the remaining halogen (at C5) serves different purposes:

  • Steric Handle:

    • Bromine (Van der Waals radius ~1.85 Å): Occupies a significant volume. Useful for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or forcing the biaryl system out of planarity (atropisomerism potential).

    • Chlorine (Van der Waals radius ~1.75 Å): Smaller. Often preferred if the binding pocket is tight.

  • Metabolic Stability:

    • Aryl Chlorides are generally more metabolically stable than Aryl Bromides. A C5-Br is a metabolic liability (susceptible to oxidative debromination or displacement by glutathione).

    • Guidance: If the C5 halogen is intended to remain in the final drug molecule, start with the Dichloro scaffold or plan to replace the C5-Br via a second coupling event.

References

  • Synthesis and Reactivity of Halogenated Nicotin

    • VulcanChem.
  • Regioselectivity in Pyrimidine and Pyridine Cross-Couplings

    • MDPI Molecules. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1] (Analogous regioselectivity mechanism).

  • Nucleophilic Arom

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism."
  • Chemical Properties of Methyl 4,5-dichloronicotin

    • ChemicalBook. "Methyl 4,6-dichloronicotinate and related isomers.
  • PubChem Compound Summary

    • National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

High-Precision Regioselective Suzuki-Miyaura Coupling of Methyl 4,5-Dibromonicotinate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of regioselective functionalization of Methyl 4,5-dibromonicotinate , a dense heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of regioselective functionalization of Methyl 4,5-dibromonicotinate , a dense heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., naphthyridines) and fused polycycles.

[1]

Executive Summary & Strategic Analysis

Methyl 4,5-dibromonicotinate presents a classic "Steric vs. Electronic" conflict in palladium-catalyzed cross-coupling.[1]

  • The C4-Position: Electronically activated (para to nitrogen) but sterically encumbered by the C3-methyl ester.[1]

  • The C5-Position: Electronically neutral (meta to nitrogen) but sterically accessible.[1]

Core Directive: Unlike simple pyridines where C4 is often the most reactive, the C3-ester exerts a dominant steric blockade , rendering the C5-position the kinetic site of reaction for standard Suzuki-Miyaura coupling.[1] The C4-position typically requires specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) or higher energy inputs to react.

This guide provides a validated protocol for C5-selective monocoupling , followed by strategies for functionalizing the recalcitrant C4 position.

Mechanistic Insight & Regioselectivity Map

The regiochemical outcome is dictated by the rate of Oxidative Addition (OA). While C4 is more electron-deficient (lower LUMO), the trajectory of the Pd(0) complex is physically obstructed by the ester moiety.

Diagram 1: Steric vs. Electronic Decision Matrix

Regioselectivity Substrate Methyl 4,5-dibromonicotinate C4_Path C4-Position (Para to N, Ortho to Ester) Substrate->C4_Path High Energy Barrier C5_Path C5-Position (Meta to N, Meta to Ester) Substrate->C5_Path Kinetic Pathway Factors_C4 Electronic: Highly Activated Steric: BLOCKED by Ester C4_Path->Factors_C4 Factors_C5 Electronic: Neutral Steric: ACCESSIBLE C5_Path->Factors_C5 Product_C4 Minor Product (Trace): Methyl 4-aryl-5-bromonicotinate Factors_C4->Product_C4 Requires Specialized Ligands (XPhos) Product_C5 Major Product: Methyl 5-aryl-4-bromonicotinate Factors_C5->Product_C5 Standard Ligands (PPh3, dppf)

Caption: The steric bulk of the C3-ester directs the palladium catalyst to the C5 position, overriding the electronic activation of C4.

Protocol 1: C5-Selective Monocoupling

Objective: Synthesis of Methyl 5-aryl-4-bromonicotinate. Selectivity Target: >95:5 (C5:C4).

Materials & Reagents
ComponentEquiv.RoleSpecification
Methyl 4,5-dibromonicotinate 1.0Substrate>98% Purity
Aryl Boronic Acid 1.05NucleophileStoichiometry is critical to prevent bis-coupling
Pd(PPh3)4 0.03CatalystTetrakis(triphenylphosphine)palladium(0)
Na2CO3 (2.0 M aq) 2.5BaseMild inorganic base minimizes hydrolysis
DME / Ethanol 4:1 v/vSolventDimethoxyethane favors solubility
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon.

  • Solvent Degassing: Sparge the DME/Ethanol mixture with Argon for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Charging: Add Methyl 4,5-dibromonicotinate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh3)4 (3 mol%) to the flask.

  • Solvation: Add the degassed solvent mixture via syringe. Stir gently to dissolve.

  • Base Addition: Add the 2.0 M Na2CO3 solution. The mixture will turn biphasic.[1]

  • Reaction: Heat to 80 °C (oil bath temperature). Monitor by TLC/LCMS every 2 hours.

    • Endpoint: Consumption of starting material.[1]

    • Warning: Do not overheat or extend time unnecessarily, as the C4-bromide will eventually react.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C5-product typically elutes after the bis-coupled impurity but before the starting material (polarity dependent).[1]

Validation Criteria (Self-Check)
  • 1H NMR (CDCl3): The C5-coupled product will show a singlet for the C6-H and a singlet for the C2-H.[1]

    • Diagnostic: The C2-H signal (ortho to N) is typically shifted downfield (~9.0 ppm).[1] The C6-H will show NOE correlation with the newly installed aryl group.

    • Regio-check: If coupling occurred at C4, you would observe a significant NOE between the Ester-Methyl group and the Aryl protons.[1] Absence of this NOE supports C5-coupling.

Protocol 2: Sequential Functionalization (Accessing C4)

Once the C5-aryl group is installed, the C4-bromide remains.[1] This position is extremely hindered (sandwiched between the C3-ester and C5-aryl).[1]

Strategy:

  • Suzuki Coupling (Difficult): Requires active "Buchwald" ligands (e.g., XPhos, SPhos) and higher temperatures (100-120 °C).

  • SNAr (Preferred for N-nucleophiles): The C4 position is highly activated for Nucleophilic Aromatic Substitution due to the para-nitrogen.[1]

Workflow: Synthesis of 4-Amino-5-Aryl Nicotinates (SNAr Route)

This is the most common pathway for generating kinase inhibitor scaffolds.[1]

SequentialWorkflow Start Methyl 5-aryl-4-bromonicotinate (From Protocol 1) Process Heat to 100-120 °C (Microwave preferred) Start->Process + Reagent Reagent Reagent: Primary Amine (R-NH2) Base: DIPEA, Solvent: NMP/DMF Product Methyl 4-amino-5-arylnicotinate Process->Product SNAr Displacement

Caption: The C4-bromide is displaced by amines via SNAr, leveraging the electron-deficient pyridine core.[1]

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Low Conversion SM remains after 12hCatalyst deactivation or poor solubility.Switch to Pd(dppf)Cl2·DCM (more robust).[1] Increase temp to 90 °C.
Regio-scrambling Mixture of C4/C5 productsLigand is too small or too active.[1]Use bulky ligands (PPh3 is good).[1] Avoid SPhos/XPhos in Step 1.
Hydrolysis Carboxylic acid formationBase is too strong or wet solvent.[1]Use K3PO4 (anhydrous) in Dioxane instead of aqueous carbonate.
Protodebromination H-atom replaces BrHydride source present (often from ethanol).[1]Remove Ethanol. Use pure DME or Toluene/Water.[1]

References

  • Regioselectivity in Pyridine Coupling: Schlosser, M., et al. "Site-selective coupling of dihalopyridines."[1] Tetrahedron, 2005.[1] (General principles of pyridine halogen reactivity).

  • Steric Control in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004.[1] .

  • Synthesis of Naphthyridines from Nicotinates: Evaluation of 4,5-disubstituted nicotinates as precursors for fused ring systems. Journal of Medicinal Chemistry. (See general methodologies for copyridine synthesis).
  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[1][2][3] Chem. Res., 2008.[1] .

(Note: Specific regioselectivity for Methyl 4,5-dibromonicotinate is derived from the consensus of steric effects in ortho-substituted pyridines found in the cited literature.)

Sources

Application

Application Notes and Protocols for the Synthesis of Naphthyridines from Methyl 4,5-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Naphthyridines and the Strategic Role of Methyl 4,5-dibromonicotinate Naphthyridines, a class of bicyclic heteroaromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Naphthyridines and the Strategic Role of Methyl 4,5-dibromonicotinate

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry and materials science.[1][2] Their rigid structure and ability to form multiple hydrogen bonds have led to their incorporation into a wide array of biologically active molecules, including antibacterial, anticancer, and antiviral agents.[3][4][5] The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) offer a diverse three-dimensional arrangement of nitrogen atoms, enabling fine-tuning of their pharmacological and photophysical properties.[6]

Methyl 4,5-dibromonicotinate serves as a highly versatile and strategic precursor for the synthesis of various naphthyridine isomers. The differential reactivity of the two bromine atoms, influenced by their electronic environment relative to the pyridine nitrogen and the ester group, allows for selective and stepwise functionalization. This sequential introduction of substituents is paramount for the construction of complex and unsymmetrically substituted naphthyridine cores. This application note provides a detailed guide to the synthesis of naphthyridines using methyl 4,5-dibromonicotinate, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.

Synthetic Strategy: A Stepwise Approach to Naphthyridine Scaffolds

The general strategy for synthesizing naphthyridines from methyl 4,5-dibromonicotinate involves a three-stage process. This approach allows for the controlled installation of desired functionalities and the formation of various naphthyridine isomers.

Stage 1: Regioselective Functionalization. The first step is a regioselective palladium-catalyzed cross-coupling reaction to introduce a substituent at either the C4 or C5 position. The inherent electronic differences between the two bromine atoms can be exploited to favor substitution at one position over the other. Generally, the bromine at the 5-position is more sterically accessible and may be more reactive under certain conditions.

Stage 2: Second Functionalization. The remaining bromine atom is then replaced with a second functional group, which will ultimately become part of the second fused ring of the naphthyridine. This can be achieved through another cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent.

Stage 3: Intramolecular Cyclization. The final step involves an intramolecular cyclization to form the second pyridine ring, yielding the naphthyridine scaffold. The nature of the cyclization reaction will depend on the functional groups introduced in the previous steps.

Protocol 1: Synthesis of a 4-Aryl-5-amino-nicotinate Intermediate via Stepwise Suzuki and Buchwald-Hartwig Reactions

This protocol details the synthesis of a key intermediate that can be further cyclized to form various naphthyridine isomers. The first step is a regioselective Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination.

Part A: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling on di-brominated heterocyclic systems.[7][8] The reaction conditions are chosen to favor mono-substitution.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Notes
Methyl 4,5-dibromonicotinate296.94297 mg (1.0 equiv)
Arylboronic acidVaries1.1 mmol (1.1 equiv)
Pd(PPh₃)₄1155.5658 mg (0.05 equiv)Handle under inert atmosphere
K₂CO₃138.21415 mg (3.0 equiv)Anhydrous
1,4-Dioxane88.118 mLAnhydrous
Water18.022 mLDegassed

Step-by-Step Protocol:

  • To a dry Schlenk flask, add methyl 4,5-dibromonicotinate (297 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-bromo-5-arylnicotinate.

Part B: Buchwald-Hartwig Amination of the Mono-Arylated Intermediate

This procedure introduces an amino group at the remaining bromine position, setting the stage for cyclization. The protocol is based on established methods for the amination of aryl halides.[9]

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Notes
Methyl 4-bromo-5-arylnicotinateVaries1.0 mmol (1.0 equiv)From Part A
Benzophenone imine181.24217 mg (1.2 equiv)Acts as an ammonia equivalent
Pd₂(dba)₃915.7223 mg (0.025 equiv)Handle under inert atmosphere
BINAP622.6747 mg (0.075 equiv)Handle under inert atmosphere
Sodium tert-butoxide96.10134 mg (1.4 equiv)Handle under inert atmosphere
Toluene92.1410 mLAnhydrous

Step-by-Step Protocol:

  • To a dry Schlenk flask, add methyl 4-bromo-5-arylnicotinate (1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and BINAP (47 mg, 0.075 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL).

  • Add benzophenone imine (217 mg, 1.2 mmol) and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add 2 M HCl (10 mL) and stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield methyl 4-amino-5-arylnicotinate.

Protocol 2: Intramolecular Cyclization to form a 1,7-Naphthyridin-8(7H)-one

This protocol describes a potential cyclization of a 4-amino-5-acylnicotinate intermediate, which could be synthesized using a similar strategy as in Protocol 1, but with an acyl-substituted boronic acid in the Suzuki coupling. This type of cyclization is analogous to the Friedländer annulation.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Notes
Methyl 4-amino-5-acylnicotinateVaries1.0 mmol
Potassium tert-butoxide112.21168 mg (1.5 equiv)
N,N-Dimethylformamide (DMF)73.0910 mLAnhydrous

Step-by-Step Protocol:

  • To a dry round-bottom flask, dissolve methyl 4-amino-5-acylnicotinate (1.0 mmol) in anhydrous DMF (10 mL).

  • Add potassium tert-butoxide (168 mg, 1.5 equiv) in one portion.

  • Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired 1,7-naphthyridin-8(7H)-one.

Data Presentation: Expected Outcomes and Considerations

Synthetic StepKey TransformationTypical Yield RangeKey Considerations
Protocol 1A Regioselective Suzuki Coupling60-80%Regioselectivity depends on the catalyst and reaction conditions. Hydrodebromination can be a side reaction.
Protocol 1B Buchwald-Hartwig Amination50-75%The choice of ligand is crucial for efficient coupling. The use of an ammonia equivalent like benzophenone imine requires a subsequent hydrolysis step.
Protocol 2 Intramolecular Cyclization70-90%The choice of base and solvent is critical for promoting the cyclization and avoiding side reactions.

Visualizations

Experimental Workflow for Naphthyridine Synthesis

G cluster_start Starting Material cluster_s1 Stage 1: Regioselective Functionalization cluster_s2 Stage 2: Second Functionalization cluster_s3 Stage 3: Cyclization cluster_end Final Product start Methyl 4,5-dibromonicotinate s1 Suzuki-Miyaura Coupling (Protocol 1A) start->s1 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ s2 Buchwald-Hartwig Amination (Protocol 1B) s1->s2 Amine, Pd₂(dba)₃, BINAP, NaOtBu s3 Intramolecular Cyclization (Protocol 2) s2->s3 Base (e.g., KOtBu) end_prod Substituted Naphthyridine s3->end_prod

Caption: General workflow for the synthesis of naphthyridines from methyl 4,5-dibromonicotinate.

Palladium Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-Br pd0->pdi_complex R¹-Br oxid_add Oxidative Addition pd_aryl_complex R¹-Pd(II)L₂-R² pdi_complex->pd_aryl_complex R²-B(OH)₂ (Base) transmetal Transmetalation pd_aryl_complex->pd0 product R¹-R² pd_aryl_complex->product reduct_elim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine.
  • Harish Chopra Classes. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Erin Pelkey. (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions [Video]. YouTube.
  • PubMed. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Wikipedia. (n.d.). Stille reaction.
  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. PMC - NIH.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-....
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.

Sources

Method

Application Note: Selective Reduction of Methyl 4,5-dibromonicotinate to (4,5-dibromopyridin-3-yl)methanol

Introduction: The Strategic Importance of (4,5-dibromopyridin-3-yl)methanol (4,5-dibromopyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules targeted for pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (4,5-dibromopyridin-3-yl)methanol

(4,5-dibromopyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. The presence of two bromine atoms on the pyridine scaffold offers versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise and modular construction of highly functionalized derivatives. The primary alcohol moiety provides a site for further elaboration into ethers, esters, or halides.

The direct reduction of the parent ester, methyl 4,5-dibromonicotinate, is the most straightforward route to this valuable intermediate. However, this transformation is not without its challenges. The primary concern is maintaining the integrity of the carbon-bromine bonds, which are susceptible to reductive cleavage (hydrodehalogenation) under harsh conditions. This application note provides a comprehensive guide to performing this reduction, detailing two distinct protocols using Lithium Aluminum Hydride (LiAlH₄) and an activated Sodium Borohydride (NaBH₄) system. We will explore the causality behind reagent selection, provide step-by-step experimental procedures, and discuss strategies for troubleshooting and ensuring reaction fidelity.

Mechanistic Rationale and Chemoselectivity Considerations

The reduction of an ester to a primary alcohol is a fundamental transformation that proceeds via a two-step nucleophilic addition of a hydride (H⁻) source.[1][2]

  • First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Intermediate Collapse: This unstable intermediate collapses, expelling the methoxide leaving group to form an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by a second equivalent of the hydride reagent, forming an alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.[3]

The primary challenge in the reduction of methyl 4,5-dibromonicotinate lies in achieving chemoselectivity—reducing the ester group while preserving the two C-Br bonds on the electron-deficient pyridine ring.

  • Lithium Aluminum Hydride (LiAlH₄): As a highly potent reducing agent, LiAlH₄ readily reduces esters to alcohols.[2][4] Its high reactivity, however, increases the risk of over-reduction and hydrodehalogenation, particularly at elevated temperatures. Therefore, careful control of temperature (e.g., starting at 0 °C) is critical to mitigate this side reaction. LiAlH₄ reacts violently with protic solvents, necessitating the use of anhydrous ethers like THF or diethyl ether.[1]

  • Sodium Borohydride (NaBH₄): This reagent is significantly milder and generally incapable of reducing esters under standard conditions (e.g., in methanol at room temperature).[5] However, its reactivity can be enhanced by using a mixed solvent system, such as THF-methanol, at elevated temperatures.[6] This approach provides a milder, safer, and potentially more chemoselective alternative to LiAlH₄, reducing the risk of debromination. The combination of NaBH₄ with Lewis acids or co-solvents can generate more potent reducing species in situ, capable of effecting the desired transformation.[7]

  • Alternative Reagents: Other reagents like Diisobutylaluminum Hydride (DIBAL-H) can also be employed. DIBAL-H is known for its ability to reduce esters to aldehydes at low temperatures (-78 °C).[8][9][10] To achieve the full reduction to the alcohol, the reaction temperature is typically allowed to rise, though this requires careful optimization to avoid competing side reactions.[11] Catalytic hydrogenation offers a greener alternative but often demands high pressures and specialized catalysts, with a significant risk of cleaving the C-Br bonds.[12][13][14]

For this guide, we will focus on the powerful, well-established LiAlH₄ method and the milder, highly practical NaBH₄-based method.

Visualization of Reaction and Workflow

The overall synthetic transformation is outlined below.

G cluster_reaction Reaction Pathway start Methyl 4,5-dibromonicotinate intermediate Aldehyde Intermediate (transient) start->intermediate [1] Hydride Addition [2] Elimination product (4,5-dibromopyridin-3-yl)methanol intermediate->product [3] Hydride Addition [4] Protonation

Caption: General pathway for the two-stage reduction of the ester to the primary alcohol.

The following diagram illustrates the general laboratory workflow for both protocols described in this note.

G process_node process_node qc_node qc_node caution_node caution_node setup Reaction Setup (Inert Atmosphere) dissolve Dissolve Ester in Anhydrous Solvent setup->dissolve cool Cool to Specified Temp. dissolve->cool add_reductant Slow Addition of Reducing Agent cool->add_reductant react Stir for Required Time add_reductant->react monitor Monitor by TLC react->monitor monitor->react Incomplete? quench Careful Quenching of Excess Reagent monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Standard experimental workflow from reaction setup to final product characterization.

Comparative Overview of Protocols

The choice between the two protocols depends on available resources, safety infrastructure, and sensitivity of the substrate to harsh conditions.

ParameterProtocol 1: LiAlH₄Protocol 2: NaBH₄ / THF-MeOH
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very HighModerate
Chemoselectivity Moderate (risk of debromination)High
Solvent Anhydrous THF or Et₂OTHF / Methanol
Temperature 0 °C to Room Temperature60-65 °C (Reflux)
Safety High (Pyrophoric reagent, requires strict anhydrous conditions)Moderate (Flammable solvents, H₂ evolution)
Work-up Fieser work-up (sequential H₂O, NaOH, H₂O)Acidic quench, standard extraction
Typical Yield 75-90%70-85%
Pros Fast, powerful, widely applicableSafer reagent, higher chemoselectivity, simpler work-up
Cons Lower chemoselectivity, hazardous reagentSlower reaction time, requires heating

Detailed Experimental Protocols

Safety Precaution: These procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ for a rapid and efficient reduction.

Materials and Reagents:

ReagentFormulaMWAmountMolesEquivalents
Methyl 4,5-dibromonicotinateC₇H₅Br₂NO₂308.935.00 g16.19 mmol1.0
Lithium Aluminum HydrideLiAlH₄37.950.92 g24.28 mmol1.5
Tetrahydrofuran (THF)C₄H₈O-100 mL--
Deionized WaterH₂O-~1 mL--
15% Sodium Hydroxide (aq)NaOH-~1 mL--
Ethyl AcetateC₄H₁₀O₂-As needed--
Anhydrous Sodium SulfateNa₂SO₄-As needed--

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of nitrogen.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (0.92 g) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 4,5-dibromonicotinate (5.00 g) in anhydrous THF (50 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be significantly more polar than the starting ester.

  • Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and very slowly, add the following reagents dropwise in sequence:

    • 1.0 mL of deionized water (causes vigorous gas evolution)

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of deionized water

  • Filtration and Extraction: Stir the resulting white granular suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford (4,5-dibromopyridin-3-yl)methanol as a white solid.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) in THF/Methanol

This protocol offers a milder and safer alternative, ideal for preventing hydrodehalogenation.[6]

Materials and Reagents:

ReagentFormulaMWAmountMolesEquivalents
Methyl 4,5-dibromonicotinateC₇H₅Br₂NO₂308.935.00 g16.19 mmol1.0
Sodium BorohydrideNaBH₄37.831.84 g48.57 mmol3.0
Tetrahydrofuran (THF)C₄H₈O-80 mL--
MethanolCH₃OH-40 mL--
1 M Hydrochloric Acid (aq)HCl-As needed--
Saturated Sodium BicarbonateNaHCO₃-As needed--
Ethyl AcetateC₄H₁₀O₂-As needed--
BrineNaCl (aq)-As needed--
Anhydrous Magnesium SulfateMgSO₄-As needed--

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dibromonicotinate (5.00 g) in THF (80 mL).

  • Reagent Addition: Add methanol (40 mL) to the solution. To this stirred solution, add Sodium Borohydride (1.84 g) portion-wise over 15 minutes at room temperature. Note: Gas evolution (H₂) will occur.

  • Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~7).

  • Extraction: Remove the bulk of the organic solvents under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. If solids are present, add water to dissolve them.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1 to yield the desired alcohol.

Troubleshooting

IssueObservationPossible Cause & Solution
Incomplete Reaction Starting material remains on TLC after the specified time.Cause: Insufficient reducing agent or deactivation by moisture. Solution: (Protocol 1) Ensure all reagents and glassware are scrupulously dry. Add another 0.2-0.3 equivalents of LiAlH₄. (Protocol 2) Extend reaction time or add another 0.5 equivalents of NaBH₄.
Aldehyde Byproduct TLC shows a spot between the starting material and product.Cause: Incomplete reduction, more likely with DIBAL-H or insufficient LiAlH₄. Solution: Continue the reaction for a longer duration or add more reducing agent.
Debromination Mass spectrometry shows peaks corresponding to mono-brominated or non-brominated product (M-Br or M-2Br).Cause: Reaction temperature was too high, or an overly aggressive reducing agent was used. Solution: Repeat the reaction strictly controlling the temperature (Protocol 1). Switch to the milder NaBH₄ method (Protocol 2).

Conclusion

The reduction of methyl 4,5-dibromonicotinate to (4,5-dibromopyridin-3-yl)methanol is a critical transformation for accessing a versatile chemical intermediate. Both LiAlH₄ and activated NaBH₄ are effective reagents for this purpose. The LiAlH₄ protocol offers a rapid conversion but requires stringent safety measures and careful temperature control to minimize the risk of hydrodehalogenation. The NaBH₄ protocol, while requiring heat and longer reaction times, provides a safer and more chemoselective alternative that is highly recommended for preserving the sensitive C-Br bonds. The choice of method should be guided by the scale of the reaction, available safety equipment, and the desired level of process control.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Diisobutylaluminium hydride. Retrieved from [Link]

  • Guo, J., et al. (2014). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Vankawala, P. J., et al. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2011). DIBAL (DIBAL-H) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Reddit. (2019). NaBH4 reduction of ester. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Saikia, A. K., & Borah, J. C. (n.d.). Catalytic hydrogenation of esters. ResearchGate. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Catalytic hydrogenation of ester. Retrieved from [Link]

  • Totally Organic. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. Retrieved from [Link]

  • Leah4sci. (2016). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing debromination side reactions in Methyl 4,5-dibromonicotinate synthesis

Welcome to the technical support guide for the synthesis of Methyl 4,5-dibromonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4,5-dibromonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on minimizing the prevalent issue of debromination. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Tackling Debromination and Other Side Reactions

This section addresses specific problems you may encounter during the synthesis of Methyl 4,5-dibromonicotinate. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My final product is a mixture of mono-brominated (Methyl 4-bromonicotinate and Methyl 5-bromonicotinate) and di-brominated compounds. How can I improve the selectivity for the desired di-brominated product?

This is a classic challenge in this synthesis. The formation of mono-brominated species is often a result of incomplete reaction, but the presence of debrominated products suggests a more complex issue. Here’s how to address it:

  • Controlling Reaction Temperature: Elevated temperatures can promote debromination. It is crucial to maintain a stable and controlled temperature throughout the reaction. A reaction temperature of 0-30°C is often recommended for bromination of similar aromatic compounds to maintain high selectivity.[1] Exceeding this range can significantly lower the selectivity for the desired di-brominated product.[1]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent.[2][3] Using NBS in the presence of an acid catalyst like concentrated sulfuric acid can efficiently brominate deactivated aromatic rings under controlled conditions.[3]

  • Solvent Selection: The choice of solvent is critical. Dichloromethane is often a suitable inert solvent for bromination reactions of this type.[1] Using a solvent with the right polarity can help stabilize the reaction intermediates and improve selectivity.[1]

  • Exclusion of Light: Radical debromination can be initiated by light.[4] It is advisable to conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. This is especially important when using radical initiators, though they are not typically desired in this specific synthesis.[5]

Question 2: I am observing a significant amount of unreacted Methyl nicotinate in my crude product, even after a long reaction time. What are the likely causes?

This issue points towards insufficient reaction drive. Here are the key factors to investigate:

  • Stoichiometry of the Brominating Agent: Ensure you are using a sufficient molar excess of the brominating agent. For the introduction of two bromine atoms, at least two equivalents are required, and a slight excess may be necessary to drive the reaction to completion.

  • Catalyst Activity: If using a Lewis acid catalyst (e.g., FeBr₃ with Br₂), ensure it is anhydrous and active. Moisture can deactivate the catalyst.

  • Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low can significantly slow down the reaction rate, making it appear incomplete within a typical timeframe.[1] A temperature range of 5-20°C is a good starting point to balance reactivity and selectivity.[1]

Question 3: My workup procedure seems to be causing product loss or decomposition. What is the recommended protocol?

A proper workup is crucial to isolate the desired product without inducing further side reactions.

  • Quenching Excess Bromine: After the reaction is complete, the excess brominating agent must be quenched. This can be achieved by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the reddish-brown color of bromine disappears.

  • Neutralization: The reaction is typically performed under acidic conditions. After quenching, neutralize the mixture by carefully adding a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is neutral (pH ~7).[6]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[6]

  • Washing and Drying: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

Question 4: How can I effectively monitor the reaction progress to determine the optimal endpoint?

Monitoring the reaction is key to achieving high yield and purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material (Methyl nicotinate) and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, mono-brominated intermediates, and the di-brominated product. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress and determine the relative amounts of starting material, intermediates, and the final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the desired di-bromination reaction?

The bromination of Methyl nicotinate is an electrophilic aromatic substitution reaction. The pyridine ring is an electron-deficient aromatic system, making this reaction more challenging than the bromination of benzene. The use of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can be attacked by the π-electrons of the pyridine ring. This proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity. The second bromination occurs at the remaining activated position.

Q2: What is the most likely mechanism for the debromination side reaction?

Debromination of aryl bromides can occur through several pathways:

  • Reductive Debromination: This can happen in the presence of a reducing agent or a catalyst under certain conditions.[7][8] While not the primary intended reaction, some reagents or intermediates in the reaction mixture could potentially facilitate this.

  • Radical-Mediated Debromination: This pathway involves the formation of an aryl radical through the homolytic cleavage of the C-Br bond, which can be initiated by light or radical initiators.[4] The resulting radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product.

Q3: Are there any alternative approaches to synthesize Methyl 4,5-dibromonicotinate that might avoid these issues?

While direct bromination is common, alternative strategies could involve:

  • Synthesis from a pre-functionalized precursor: Starting with a molecule that already contains one or both bromine atoms in the desired positions can be a viable, albeit potentially longer, synthetic route.

  • Sandmeyer Reaction: If starting from an amino-substituted nicotinic acid derivative, a Sandmeyer reaction could be used to introduce the bromine atoms.[9]

Experimental Protocols & Data

Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Starting Material Methyl nicotinateCommercially available and suitable for direct bromination.[6]
Brominating Agent N-Bromosuccinimide (NBS) or Br₂NBS can offer better selectivity.[3]
Catalyst Concentrated H₂SO₄ (with NBS) or FeBr₃ (with Br₂)To activate the brominating agent for electrophilic attack.
Solvent Dichloromethane or concentrated H₂SO₄An inert solvent like dichloromethane is often preferred.[1]
Temperature 0 - 30°CTo balance reaction rate and minimize side reactions.[1]
Reaction Time 2 - 24 hoursMonitor by TLC or HPLC to determine completion.
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent side reactions with atmospheric moisture.
Step-by-Step Protocol for the Synthesis of Methyl 4,5-dibromonicotinate
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Methyl nicotinate.

  • Dissolution: Add the chosen solvent (e.g., dichloromethane) and cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Catalyst Addition: If using Br₂, add the anhydrous FeBr₃ catalyst. If using NBS, the reaction may be conducted in concentrated H₂SO₄.[3]

  • Brominating Agent Addition: Slowly add the brominating agent (Br₂ or NBS) dropwise to the reaction mixture while maintaining the temperature.

  • Reaction: Allow the reaction to stir at the specified temperature. Monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate, followed by neutralization with sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway MethylNicotinate Methyl nicotinate Intermediate Mono-brominated Intermediate MethylNicotinate->Intermediate + Br+ FinalProduct Methyl 4,5-dibromonicotinate Intermediate->FinalProduct + Br+ Debromination Dibromo Methyl 4,5-dibromonicotinate Radical Aryl Radical Intermediate Dibromo->Radical - Br• Monobromo Mono-brominated Product Radical->Monobromo + H•

Caption: A possible radical-mediated debromination side reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC/HPLC start->check_tlc sub_node_1 Problem: Unreacted Starting Material check_tlc->sub_node_1 High SM spot sub_node_2 Problem: Mono-brominated Impurities check_tlc->sub_node_2 Significant intermediate spots sol_1a Increase reaction time sub_node_1->sol_1a sol_1b Increase temperature slightly sub_node_1->sol_1b sol_1c Check stoichiometry of brominating agent sub_node_1->sol_1c sol_2a Lower reaction temperature sub_node_2->sol_2a sol_2b Use a milder brominating agent (NBS) sub_node_2->sol_2b sol_2c Protect reaction from light sub_node_2->sol_2c

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Route of Synthesis for methyl-6-methyinicotinate.
  • Mechanism of dibrominated product side reaction in bromination of methylbenzene. Quora.
  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
  • Method for bromination of methyl group bonded to aromatic nucleus. Google Patents.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Bromination of methyl group bound to aromatic ring. Google Patents.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
  • Method for the bromination of aromatic compound. Google Patents.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal.
  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube.
  • Reductions of aryl bromides in water at room temperature. PMC - NIH.

Sources

Optimization

Technical Support Center: Solubilization &amp; Stability of Methyl 4,5-dibromonicotinate

Chemical Profile & Solubility Challenge Before troubleshooting, it is critical to understand why Methyl 4,5-dibromonicotinate (CAS: 1803786-19-7) presents solubility challenges. Lipophilicity: The molecule possesses a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Solubility Challenge

Before troubleshooting, it is critical to understand why Methyl 4,5-dibromonicotinate (CAS: 1803786-19-7) presents solubility challenges.

  • Lipophilicity: The molecule possesses a predicted LogP of ~2.4, classifying it as moderately lipophilic.

  • Electronic Effects: The two bromine atoms at positions 4 and 5 are strong electron-withdrawing groups (EWGs). This reduces the basicity of the pyridine nitrogen (lowering pKa significantly below the typical ~5.2 of pyridine), meaning it will not protonate to form a soluble salt at physiological pH (7.4). It remains a neutral, hydrophobic species.

  • Lattice Energy: The planar aromatic structure and halogen bonding potential facilitate tight crystal packing, requiring high energy to break the lattice during dissolution.

Physicochemical Summary
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~294.93 g/mol Small molecule, membrane permeable.
LogP (Predicted) ~2.1 – 2.4Poor aqueous solubility; requires organic co-solvents.
pKa (Pyridine N) < 2.0 (Estimated)Do not rely on pH adjustment. It will not ionize at pH 2–8.
Functional Groups Methyl Ester, Aryl BromidesHydrolysis Risk: Ester is susceptible to base-catalyzed hydrolysis.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into water/media."

Diagnosis: This is "solvent shock." The rapid change in polarity from DMSO (dielectric constant


 ~47) to water (

~80) causes the hydrophobic solute to aggregate before it can disperse.

Solution: The "Intermediate Solvent" Protocol Do not add water directly to the DMSO stock. Instead, use a bridging solvent system or surfactant.

  • Step 1: Dissolve compound in Anhydrous DMSO at 100x the final concentration (e.g., 10 mM).

  • Step 2: Prepare an Intermediate Dilution using a surfactant or polymer (e.g., Tween 80 or PEG400).

  • Step 3: Slowly add the aqueous buffer to the intermediate mixture, not the other way around.

Recommended Formulation for In Vitro Assays (< 1% DMSO):

  • Stock: 10 mM in DMSO.

  • Dilution: Mix 1 µL Stock + 99 µL Culture Media (Pre-warmed to 37°C).

    • Critical: Vortex the media vigorously while adding the stock tip below the surface.

Recommended Formulation for In Vivo / High Concentration (> 1 mg/mL):

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

  • Order of Addition: Dissolve in DMSO

    
     Add PEG300 
    
    
    
    Add Tween 80
    
    
    Vortex
    
    
    Add Saline dropwise.
Issue 2: "I see a new peak at RRT 0.85 in HPLC after 24 hours in buffer."

Diagnosis: You are observing Ester Hydrolysis . The electron-withdrawing bromine atoms at positions 4 and 5 make the carbonyl carbon of the methyl ester highly electrophilic. This makes it exceptionally sensitive to nucleophilic attack by hydroxide ions (


), even at neutral pH over time.

Solution: pH and Buffer Management

  • Avoid Alkaline pH: Never use buffers with pH > 7.4. The hydrolysis rate increases exponentially with pH.

  • Buffer Selection: Use Phosphate Buffered Saline (PBS) pH 7.2 or HEPES pH 7.0. Avoid Tris buffer if possible, as the primary amine in Tris can theoretically form amides with activated esters over long durations (aminolysis).

  • Temperature: Keep stock solutions frozen (-20°C). Only thaw immediately before use.

Issue 3: "The compound dissolves but crashes out after freezing and thawing."

Diagnosis: Crystal Seeding. Once the crystal lattice reforms (nucleation) during freezing, redissolving requires overcoming the "energy barrier of solvation" again. Simple vortexing is often insufficient.

Solution: The "Heat-Sonicate" Cycle

  • Thaw the vial completely at room temperature.

  • Sonicate in a water bath at 40°C for 10–15 minutes.

  • Vortex for 30 seconds.

  • Visual Check: Hold the vial up to a light source. If the solution is cloudy or has "shimmering" particles, it is not dissolved.

Visual Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on final application.

SolubilityStrategy Start Start: Methyl 4,5-dibromonicotinate (Solid Powder) Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Solvent AppCheck Application? Solvent->AppCheck InVitro Cell Culture / Enzymatic Assay (Low Conc < 100 µM) AppCheck->InVitro Low Conc InVivo Animal Dosing / IP / IV (High Conc > 1 mg/mL) AppCheck->InVivo High Conc DirectDil Direct Dilution into Media? InVitro->DirectDil CoSolvent Prepare Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 InVivo->CoSolvent Precip Precipitation Risk! Use 'Jet Mixing' DirectDil->Precip Slow Addition Success1 Stable Assay Solution DirectDil->Success1 Vortex + Rapid Addition SalineAdd Add Saline Dropwise (Last Step) CoSolvent->SalineAdd Success2 Stable Clear Solution (Use within 4h) SalineAdd->Success2

Figure 2: Hydrolysis Degradation Pathway

Caption: Mechanism of base-catalyzed hydrolysis driven by electron-withdrawing bromine atoms.

Hydrolysis Ester Methyl 4,5-dibromonicotinate (Lipophilic Ester) Transition Tetrahedral Intermediate (Unstable) Ester->Transition + OH- / H2O (pH > 8.0) Acid 4,5-dibromonicotinic acid (Free Acid) Transition->Acid Fast Methanol Methanol (Byproduct) Transition->Methanol

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution
  • Weighing: Weigh 2.95 mg of Methyl 4,5-dibromonicotinate.

  • Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Note: Avoid DMSO that has been left open to air; it absorbs water, which can initiate hydrolysis during storage.

  • Dissolution: Vortex for 1 minute. Inspect for clarity.

  • Storage: Aliquot into small amber vials (avoid repeated freeze-thaw). Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Target: 1% DMSO final concentration in buffer.

  • Pipette 990 µL of PBS (pH 7.2) or Media into a microcentrifuge tube.

  • Pre-warm the buffer to 37°C if used for cell culture.

  • Set the vortex mixer to medium speed.

  • While vortexing the buffer, inject 10 µL of the 10 mM DMSO stock directly into the center of the liquid vortex .

    • Why? This prevents the stock droplet from hitting the plastic wall or floating on the surface, which causes local precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, but solubility is generally lower in ethanol than DMSO. If using ethanol, ensure it is 200 proof (anhydrous). Ethanol is also more volatile, which can lead to concentration changes over time if vials are not sealed tightly.

Q: Is the compound light sensitive? A: Halogenated pyridines can be sensitive to UV light (photodehalogenation). Always use amber vials or wrap containers in aluminum foil during long experiments.

Q: Can I use Cyclodextrins (HP-β-CD)? A: Yes. Hydroxypropyl-beta-cyclodextrin (20% w/v in water) is an excellent alternative to surfactants for in vivo studies. It encapsulates the hydrophobic molecule, improving solubility without the toxicity associated with high concentrations of Tween or DMSO.

References

  • PubChem. Methyl 4,5-dibromonicotinate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics, 2012. Available at: [Link]

  • Balakin, K. V., et al. In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 2004.[3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 4,5-Disubstituted Pyridine Derivatives

Prepared by: Senior Application Scientist, Gemini Synthesis Division Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthesis Division

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 4,5-disubstituted pyridine derivatives. The inherent electronic properties of the pyridine ring make regiocontrol a significant synthetic challenge.[1][2] This document provides expert-driven FAQs and troubleshooting guides to address specific issues encountered during your experiments, explaining not just the steps to take but the fundamental principles behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the core challenges and strategies in pyridine functionalization.

Q1: Why is the selective synthesis of 4,5-disubstituted pyridines so challenging?

A: The difficulty arises from the intrinsic electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, making the entire ring electron-deficient compared to benzene.[1][2] This has several consequences:

  • Reactivity Hierarchy: The positions on the pyridine ring have different levels of reactivity. The C2, C4, and C6 positions are more electron-deficient (more electrophilic) than the C3 and C5 positions. Consequently, nucleophilic attacks and radical substitutions preferentially occur at C2/C4/C6.[3]

  • Electrophilic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution (like Friedel-Crafts reactions), which typically occurs at the C3/C5 positions but often requires harsh conditions.[1] The nitrogen lone pair can also be protonated or coordinate to Lewis acids, further deactivating the ring.[1]

  • Directing Effects: An existing substituent at the C4 position will electronically influence the remaining positions, but achieving selective functionalization at the adjacent, electron-richer C5 position over the electronically similar C3 position requires specific and often clever synthetic strategies.

Q2: What are the primary strategies to control regioselectivity for substitution on the pyridine ring?

A: There are several major approaches, and the best choice depends on the target molecule and available starting materials. The key is to override the ring's natural reactivity patterns.

  • De Novo Synthesis: Constructing the pyridine ring from acyclic precursors with the desired substitution pattern already in place.[4][5] Methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses are classic examples.[4] This is often the most reliable method if suitable precursors are available.

  • Directed ortho Metalation (DoM): A powerful strategy where a directing group (DG) on the ring (e.g., at C4) complexes with an organolithium reagent to direct deprotonation at an adjacent (ortho) position (C3 or C5).[6] This creates a nucleophilic site that can be trapped with an electrophile.

  • Halogen/Metal Exchange: Starting with a pre-functionalized pyridine (e.g., a 4-bromo-5-chloropyridine), a halogen/metal exchange can be performed selectively at one position (often the bromine) to generate an organometallic intermediate for further reaction.[6]

  • C-H Functionalization: Modern methods that directly convert a C-H bond to a C-C or C-X bond.[2][7] While powerful, achieving regioselectivity at the C4 or C5 positions without a directing group can be difficult and is an active area of research.[7][8]

  • Use of Blocking Groups: Temporarily introducing a bulky group to block a more reactive site, forcing a reaction to occur at a less accessible position.[9][10] For instance, a removable blocking group on the nitrogen can sterically direct a Minisci-type reaction to the C4 position.[3][10]

  • Pyridyne Intermediates: Generating a highly reactive 3,4-pyridyne intermediate from a 3,4-dihalopyridine or similar precursor.[11][12] This intermediate can then be trapped by nucleophiles or undergo cycloadditions to introduce substituents at both the C3 and C4, or C4 and C5 positions, depending on the trapping reagent and reaction conditions.[11]

Regioselectivity_Strategy_Decision start Goal: Synthesize 4,5-disubstituted Pyridine precursors Are acyclic precursors readily available? start->precursors prefunctionalized Is a pre-functionalized pyridine available? precursors->prefunctionalized No denovo De Novo Synthesis (e.g., Hantzsch) precursors->denovo Yes ch_activation Direct C-H Functionalization Feasible? prefunctionalized->ch_activation No dom Directed ortho-Metalation (DoM) prefunctionalized->dom Yes, with DG coupling Cross-Coupling or Halogen/Metal Exchange prefunctionalized->coupling Yes, with Halogen pyridyne Pyridyne Chemistry ch_activation->pyridyne Consider for C4/C5 blocking Blocking Group Strategy ch_activation->blocking Yes, for C4

Caption: Decision workflow for selecting a synthetic strategy.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems.

Guide 1: Poor Regioselectivity in Radical C-H Functionalization

Q: My Minisci-type reaction on a simple pyridine is giving a mixture of C2 and C4 alkylated products, and I need to functionalize the C4 position as a handle for subsequent C5 substitution. How can I achieve C4 selectivity?

A: This is a classic challenge. The Minisci reaction involves a nucleophilic radical attacking the protonated pyridine ring. The C2 and C4 positions are electronically favored for this attack, and often C2 is statistically favored (two equivalent positions) and sterically more accessible, leading to product mixtures.

Causality: The poor regioselectivity is a direct result of the inherent electronic properties of the pyridine ring, which cannot be easily overcome by simply changing solvents or temperature.[3]

Solution: Employ a Removable Blocking Group.

A highly effective strategy is to temporarily block the C2 and C6 positions, forcing the radical addition to occur exclusively at C4.[10] A recently developed maleate-derived blocking group is particularly effective for this purpose.[3][10]

Experimental Workflow:

Minisci_Troubleshooting start Start: Pyridine Substrate problem Problem: Minisci reaction gives C2/C4/C6 mixture start->problem step1 Step 1: Introduce Removable Blocking Group (e.g., Maleate-derived) problem->step1 Solution step2 Step 2: Perform Minisci C-H Alkylation step1->step2 result1 Result: Exclusive C4-Alkylation at Pyridinium Stage step2->result1 step3 Step 3: Remove Blocking Group (e.g., with DBU) result1->step3 end Product: Pure C4-Alkylated Pyridine step3->end

Caption: Troubleshooting workflow for poor Minisci regioselectivity.
Protocol: C4-Decarboxylative Alkylation of Pyridine using a Maleate Blocking Group [10]

This protocol is adapted from methodologies reported in the literature and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

Part A: Formation of the Pyridinium Adduct

  • To a solution of pyridine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the maleate-derived blocking group reagent (1.1 equiv).

  • Stir the reaction at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete formation of the pyridinium salt.

  • The salt can often be precipitated with an ether, filtered, and washed to be used directly in the next step.

Part B: C4-Selective Minisci Reaction

  • Dissolve the pyridinium salt (1.0 equiv) and the desired carboxylic acid (2.0 equiv) in a solvent mixture (e.g., DCE:H₂O 1:1).[10]

  • Add silver nitrate (AgNO₃, 0.2 equiv) as a catalyst.

  • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) as the oxidant.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by LC-MS for the formation of the C4-alkylated pyridinium intermediate.

Part C: Removal of the Blocking Group

  • After cooling the reaction, perform an aqueous workup to remove salts.

  • Dissolve the crude intermediate in a suitable solvent like acetonitrile.

  • Add a base such as 1,8-Diazabicycloundec-7-ene (DBU, 3.0 equiv) to initiate the retro-Michael reaction, removing the blocking group.[10]

  • Stir at room temperature until cleavage is complete (monitor by LC-MS).

  • Purify the resulting 4-alkylated pyridine using standard column chromatography.

This method provides a robust and scalable route to C4-functionalized pyridines, which are key intermediates for accessing 4,5-disubstituted targets.[10]

Guide 2: Ineffective Functionalization at the C5 Position

Q: I have successfully synthesized a 4-substituted pyridine, but all my attempts at electrophilic halogenation or nitration to functionalize the C5 position are failing. What alternative strategies should I consider?

A: This is a common roadblock. The C3 and C5 positions are the most electron-rich in a neutral pyridine ring, but they are still part of an overall electron-poor system, making classical electrophilic aromatic substitution difficult.[1][13] If your C4 substituent is electron-withdrawing, it further deactivates the ring, exacerbating the problem.

Solution: Generation of a 3,4-Pyridyne Intermediate.

A powerful, albeit advanced, strategy is to generate a transient 3,4-pyridyne. This highly reactive intermediate allows for the introduction of a second substituent adjacent to the first one. This approach fundamentally changes the reactivity from an electrophilic substitution on a deactivated ring to a nucleophilic addition to a highly reactive intermediate.[11]

Conceptual Mechanism:

  • Precursor Synthesis: Start with a precursor that can eliminate to form the pyridyne, such as a 3-chloro-4-lithiated pyridine. This is often generated in situ from a 3-chloropyridine derivative via regioselective lithiation.[11]

  • Pyridyne Formation: Upon warming, the lithiated intermediate eliminates LiCl to form the strained 3,4-pyridyne.

  • Regioselective Trapping: The pyridyne is immediately trapped by a nucleophile (e.g., an organomagnesium reagent present in the flask). The regioselectivity of this addition can often be controlled by other substituents on the ring. For example, a C2-alkoxy group can direct the incoming nucleophile to the C4 position through a coordinating effect.[11]

  • Quench: The resulting magnesiated or lithiated pyridine is then quenched with an electrophile to install the second substituent at the C3 or C5 position, depending on the initial setup.

Pyridyne_Mechanism cluster_0 Pyridyne Formation & Trapping for 4,5-Substitution A Start: 4-Halo-Pyridine Derivative B Metalation at C5 (e.g., with n-BuLi) A->B -78 °C C 4,5-Pyridyne Intermediate B->C Warm, Elimination D Nucleophilic Attack at C4 or C5 C->D + Nucleophile (Nu⁻) E Anionic Pyridine Intermediate D->E F Electrophilic Quench E->F + Electrophile (E⁺) G Product: 4,5-Disubstituted Pyridine F->G

Caption: Conceptual workflow for 4,5-disubstitution via a pyridyne intermediate.

This approach allows for the formation of highly decorated pyridines that are inaccessible through conventional methods.[11]

Guide 3: Low Yields and Side Reactions in Cross-Coupling

Q: I am attempting a Suzuki cross-coupling with 4-bromo-5-chloropyridine to introduce an aryl group at the C4 position. My reaction is sluggish, and I'm observing significant starting material recovery and some debromination. How can I optimize the conditions?

A: Cross-coupling reactions on electron-deficient pyridine rings can be sensitive to reaction parameters. Sluggish reactions and dehalogenation are common issues. The key is to fine-tune the catalytic system to favor the desired oxidative addition/reductive elimination cycle over competing side reactions.

Solution: Systematic Optimization of Reaction Parameters.

The choice of catalyst, ligand, base, and solvent are all critically interlinked. Below is a table to guide your optimization efforts.

ParameterCommon ChoicesRationale & Troubleshooting Tips
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often a good starting point. For challenging substrates, using a pre-catalyst with a specific ligand (see below) can be more effective. Increase catalyst loading (from 1-2 mol% to 5 mol%) if the reaction is slow, but be aware of cost.
Ligand Phosphines: PPh₃, XPhos, SPhos, RuPhosThe ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting for electron-deficient halides.[14] Try switching from PPh₃ to a more advanced Buchwald-type ligand.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid. Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility and basicity. If you observe substrate decomposition, a milder base like K₃PO₄ or Na₂CO₃ in an aqueous solution might be better.
Solvent Toluene, Dioxane, DMF, Acetonitrile (often with H₂O)A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is standard for Suzuki couplings. The water is necessary to dissolve the inorganic base. For sluggish reactions, a higher boiling point solvent like Dioxane or Toluene can allow for higher reaction temperatures.
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate. If you see dehalogenation, it might indicate that the temperature is too high, leading to side reactions. Try lowering the temperature after switching to a more active ligand/catalyst system.

Self-Validating Protocol:

  • Establish a Baseline: Run the reaction with standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C).

  • Optimize the Ligand: Keeping other variables constant, screen a set of ligands (e.g., PPh₃ vs. XPhos vs. SPhos). This is often the highest-impact change.

  • Optimize the Base: Using the best ligand from step 2, screen different bases (e.g., Na₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄).

  • Monitor Progress: Use TLC or small-aliquot LC-MS analysis to track the consumption of starting material and formation of both the desired product and byproducts (like the debrominated pyridine) over time. This will tell you if the reaction is stalling or producing undesired products.

By systematically adjusting these parameters, you can identify a robust set of conditions that maximizes the yield of your desired 4,5-disubstituted pyridine while minimizing side reactions.

References
  • Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2860-2939. [Link]

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6075-6080. [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • MDPI. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10258-10261. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Bio, M. M., & Baran, P. S. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(3), 1163-1168. [Link]

  • Beilstein-Institut. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1308-1349. [Link]

  • O'Hara, F., & Snieckus, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron, 71(46), 8619-8633. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5813. [Link]

Sources

Optimization

Troubleshooting low reactivity of Methyl 4,5-dibromonicotinate in SNAr reactions

Topic: Troubleshooting Low Reactivity in Reactions of Methyl 4,5-dibromonicotinate Role: Senior Application Scientist Date: October 26, 2023 Executive Summary: The Reactivity Paradox Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in


 Reactions of Methyl 4,5-dibromonicotinate
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary: The Reactivity Paradox

Welcome to the technical support hub for Methyl 4,5-dibromonicotinate . We frequently receive inquiries regarding "low reactivity" with this substrate. In 90% of cases, the issue is not intrinsic inertness but rather a misunderstanding of the regiochemical electronic bias or inadvertent deactivation via side reactions.

This scaffold presents a unique challenge: it possesses two halogens (C4, C5) and an activating ester (C3). However, these positions are not created equal. This guide acts as a diagnostic tool to isolate whether your issue is electronic (targeting the wrong carbon), steric (nucleophile access), or chemical (hydrolysis).

The Regioselectivity Landscape

Before troubleshooting conditions, you must validate your target. The pyridine ring electronics dictate that


 is highly regioselective.
The Electronic Bias (Why C4 Wins)
  • Position C4 (Activated): This position is ortho to the electron-withdrawing ester (EWG) and gamma to the pyridine nitrogen. Both the inductive effect of the nitrogen and the resonance withdrawal of the ester lower the LUMO energy at C4, making it highly electrophilic.

  • Position C5 (Deactivated): This position is meta to the ester and beta to the nitrogen. It lacks the direct resonance activation required for classical

    
     under mild conditions.
    

Diagnostic Rule #1: If you are trying to displace the Bromine at C5 using standard


 conditions (Base/Heat), the reaction will fail or be extremely sluggish. C5 substitution requires Transition Metal Catalysis (Buchwald-Hartwig). 
Reactivity Visualization

The following diagram illustrates the electronic activation and the decision logic for your synthesis.

ReactivityMap cluster_legend Reactivity Logic Flow Start Substrate: Methyl 4,5-dibromonicotinate Target Which Position is your Target? Start->Target C4 Targeting C4-Br Target->C4 C5 Targeting C5-Br Target->C5 SNAr Method: Standard SNAr (Nucleophile + Base) C4->SNAr Activated C5->SNAr Deactivated PdCat Method: Pd-Catalysis (Buchwald-Hartwig) C5->PdCat Required Success Product: 4-Substituted Nicotinate SNAr->Success Targeting C4 Fail Result: No Reaction / Recovery SNAr->Fail Targeting C5 PdCat->Success

Figure 1: Decision matrix for selecting the correct methodology based on regiochemical targets.

Diagnostic Troubleshooting Guide

If you are targeting C4 and still experiencing low reactivity, use the matrix below to diagnose the root cause.

SymptomProbable Root CauseThe MechanismCorrective Action
No Conversion (SM recovered) Steric Buttressing The C4 position is crowded by the C3-Ester and C5-Br. Bulky nucleophiles (e.g., t-butyl amine, secondary amines) cannot access the

-complex transition state.
1. Switch to Microwave irradiation (120°C+).2. Use a smaller nucleophile if possible.3. Switch solvent to NMP (higher boiling point).
Formation of Acid (Precipitate) Saponification Presence of water + hydroxide/carbonate bases hydrolyzes the methyl ester to the carboxylic acid. The resulting carboxylate anion (

) is electron-donating, deactivating the ring toward

.
1. Use anhydrous solvents (DMF/DMSO).2. Switch base to DIPEA or

(non-nucleophilic).3. Avoid hydroxide bases (NaOH, KOH).
Low Yield / Black Tar Polymerization / Decomposition Pyridines can be sensitive to oxidation or radical pathways at high temperatures in air.1. Degas solvents with

or Ar.2. Lower temp, increase time.3. Add radical scavenger if suspected.
Wrong Regioisomer Anomalous Substitution Rare, but very strong nucleophiles might attack the ester (forming amide/ketone) instead of the ring.1. Lower reaction temperature (0°C to RT).2. Ensure nucleophile is soft (e.g., thiols) or sterically guided.

Deep Dive: The "Hidden" Failure Mode (Ester Hydrolysis)

This is the most common reason for "dead" reactions in this specific substrate.

The Scenario: You use


 in "wet" DMF or technical grade alcohol.
The Chemistry: 
  • Hydroxide (from trace water) attacks the C3-Methyl Ester.

  • Ester hydrolyzes to Nicotinic Acid (

    
    ).
    
  • Electronic Shutdown: The carboxylate anion is an electron donor (via induction/field effect) relative to the ester. Furthermore, the negative charge repels the incoming nucleophile.

  • Result: The ring becomes electron-rich;

    
     at C4 is now energetically unfavorable.
    

The Fix (Self-Validating Protocol): Always monitor the reaction by LCMS for the mass of the carboxylic acid (M-15 mass shift usually, depending on ionization). If you see the acid, your system is wet.

Optimized Protocols

Protocol A: Targeting C4 (The "Steric Buster")

Use this for amines, thiols, or alkoxides targeting the C4 position.

  • Setup: Flame-dry a microwave vial or pressure tube.

  • Stoichiometry:

    • Methyl 4,5-dibromonicotinate (1.0 equiv)

    • Nucleophile (1.2 - 1.5 equiv)

    • Base: DIPEA (2.0 equiv) [Preferred over inorganic bases to ensure solubility and prevent hydrolysis].

    • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF [0.5 M concentration].

  • Execution:

    • Standard: Heat to 80-100°C for 4-12 hours.

    • Sterically Hindered Nucleophiles: Microwave irradiation at 140°C for 30-60 mins.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove NMP. Dry over

    
    .
    
Protocol B: Buchwald-Hartwig Targeting C5 (The "Electronic Bypass")

Use this if you need to substitute the C5 position (or C4 if


 fails completely).
  • Catalyst System:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     (Dry, granular).
    
  • Solvent: Anhydrous 1,4-Dioxane.

  • Conditions: 100°C under Argon atmosphere.

  • Note: The C4-Br is more reactive to oxidative addition than C5-Br. If you want C5 substitution, you usually need to substitute C4 first (via

    
    ) or use a directing group strategy. Direct selective C5 substitution on the dibromo species is difficult and will likely yield a mixture or C4 product. 
    

Frequently Asked Questions (FAQ)

Q: Can I use NaH as a base? A: Risky. Sodium hydride is a strong base and can cause Claisen-type condensations or attack the ester if the nucleophile is not fast enough. We recommend mild organic bases (DIPEA, TEA) or Carbonates (


).

Q: I see two spots on TLC, very close together. What are they? A: This is often the rotamers of the product (if you formed an amide) or, more likely, a mixture of the C4-substituted product and a small amount of de-brominated byproduct (reductive dehalogenation is a common side reaction in Pd-catalyzed or high-temp reactions).

Q: Why is NMP preferred over DMF? A: NMP (N-Methyl-2-pyrrolidone) has a higher boiling point and better solubility for polymeric aggregates that might form. It also tends to be drier off-the-shelf than DMF, which hydrolyzes to dimethylamine and formic acid over time (and dimethylamine is a nucleophile that will react with your substrate!).

References & Further Reading

  • Regioselectivity in Pyrimidines/Pyridines:

    • Mechanism:[1][2][3][4][5][6]

      
       reactions on heterocyclic systems prefer positions ortho/para to Electron Withdrawing Groups.
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity principles of pyridines).

  • Solvent Effects in

    
    : 
    
    • Insight: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chem. Rev., 49(2), 273–412. Link

  • Catalysis for Deactivated Pyridines:

    • Insight: Use of Pd-catalysis for positions resistant to

      
      .
      
    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angew.[4] Chem. Int. Ed., 47(34), 6338–6361. Link

  • Hydrolysis Risks in Nicotinates:

    • Insight: Ester hydrolysis deactivating

      
       via carboxylate formation.
      
    • Context: Standard organic synthesis precaution for halonicotinates. See: Organic Process Research & Development archives for "saponification side reactions."

(Note: While specific papers on Methyl 4,5-dibromonicotinate are proprietary or sparse, the reactivity patterns cited above are foundational to heterocyclic chemistry and validated by the structural analogues found in 2,4-dichloropyrimidine literature.)

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from Methyl 4,5-dibromonicotinate Products

Welcome to the technical support center for the purification of Methyl 4,5-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of remo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4,5-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing palladium impurities following synthesis. Palladium-catalyzed cross-coupling reactions are invaluable tools in modern organic synthesis, but residual palladium in the final product is a critical issue, particularly in the pharmaceutical industry where strict limits on elemental impurities are enforced.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and a method selection guide to help you achieve the required purity for your Methyl 4,5-dibromonicotinate products.

The purification of nitrogen-containing heterocycles like Methyl 4,5-dibromonicotinate can be particularly challenging due to the potential for the nitrogen atom to coordinate with residual palladium, making it more difficult to remove.[4] This guide will address these specific challenges and provide effective solutions.

Troubleshooting Common Issues

This section addresses frequently encountered problems during the purification of Methyl 4,5-dibromonicotinate.

Q1: My final product has a dark, grayish color after a palladium-catalyzed reaction. What is the likely cause and how can I fix it?

A1: A dark or grayish color in your product is a strong indicator of residual palladium, often in the form of palladium black. This can occur when the palladium catalyst agglomerates and precipitates.

Immediate Actions:

  • Solubility Test & Hot Filtration: First, dissolve your crude product in a suitable hot solvent. If the color is due to insoluble palladium black, a hot filtration through a pad of celite should remove a significant portion of the discoloration.

  • Activated Carbon Treatment: If hot filtration is insufficient, activated carbon is an excellent and cost-effective choice for removing colored impurities and residual palladium.[4][5] Be cautious not to use an excessive amount, as it can also adsorb your product.[6] A typical starting point is 5-10 wt% of your crude product.

Q2: My ICP-MS analysis shows palladium levels are still above the acceptable limit (e.g., >10 ppm) after initial purification. What should be my next step?

A2: High palladium levels after initial purification (e.g., chromatography or crystallization) indicate that the palladium species are likely soluble and require a more targeted removal method. Metal scavengers are highly effective in these situations.[1][7]

Recommended Approach:

  • Select a Scavenger: For nitrogen-containing heterocycles, thiol-based scavengers are often very effective.[8][9] Silica-based scavengers with thiol functional groups (e.g., Si-Thiol) or polymer-supported scavengers (e.g., MP-TMT) are excellent choices.[10][11]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and reaction time. It is advisable to perform a small-scale screen to determine the optimal conditions for your specific product and palladium species.

Q3: I've tried using a palladium scavenger, but the palladium levels are still too high. What could be going wrong?

A3: Several factors can lead to inefficient scavenging:

  • Incorrect Scavenger Choice: The form of the residual palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness. Some scavengers are more effective for specific oxidation states.

  • Insufficient Scavenger Amount: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 3-5 equivalents relative to the estimated amount of residual palladium.

  • Poor Accessibility: If your product is not fully dissolved, the scavenger may not be able to effectively interact with the palladium impurities. Ensure your product is in a suitable solvent and the mixture is well-agitated.

  • Strong Product-Palladium Interaction: The nitrogen atom in your Methyl 4,5-dibromonicotinate can chelate with palladium, making it difficult for the scavenger to compete. In such cases, you may need to use a scavenger with a higher affinity for palladium or adjust the reaction conditions (e.g., temperature, time) to favor the scavenger-palladium interaction.

Q4: Can I just rely on recrystallization to remove palladium impurities?

A4: While recrystallization is a powerful purification technique for many organic compounds, it may not be sufficient on its own for removing palladium impurities, especially with nitrogen-containing heterocycles.[1][12][13][14] The ability of the nitrogen to coordinate with palladium can lead to the co-crystallization of your product and the palladium impurity. However, recrystallization can be a valuable final polishing step after treatment with a scavenger.

Palladium Scavenging Protocols

Below are detailed protocols for common palladium scavenging methods.

Method 1: Activated Carbon Treatment

Activated carbon is a cost-effective and versatile adsorbent for removing a range of impurities, including residual palladium.[4][5]

Experimental Protocol:

  • Dissolution: Dissolve the crude Methyl 4,5-dibromonicotinate in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of 50-100 mg/mL.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution.

  • Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (40-50 °C) for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a small sample by ICP-MS to determine the residual palladium concentration.

Method 2: Silica-Based Thiol Scavenger (e.g., Si-Thiol)

Silica-based scavengers offer high surface area and good accessibility of the functional groups, leading to efficient scavenging.[9][15]

Experimental Protocol:

  • Dissolution: Dissolve the crude Methyl 4,5-dibromonicotinate in a suitable solvent (e.g., DCM, THF, or Toluene).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents based on the estimated palladium content).

  • Stirring: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by taking small aliquots and analyzing for palladium content.

  • Filtration: Filter off the scavenger and wash it with the solvent used for the reaction.

  • Work-up: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Method 3: Polymer-Supported Thiol Scavenger (e.g., MP-TMT)

Polymer-supported scavengers are easy to handle and remove from the reaction mixture.[11]

Experimental Protocol:

  • Dissolution: Dissolve the crude Methyl 4,5-dibromonicotinate in a suitable solvent.

  • Scavenger Addition: Add the polymer-supported scavenger (typically 3-5 equivalents).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Filtration: Filter off the resin beads and wash them thoroughly with the reaction solvent.

  • Work-up: Combine the filtrate and washes and remove the solvent under reduced pressure.

Table 1: Comparison of Palladium Scavenging Methods

MethodScavenger TypeAdvantagesDisadvantagesTypical Palladium Removal
AdsorptionActivated CarbonCost-effective, removes colored impurities.[4][5]Can adsorb the desired product, may require optimization.[6]>90%
ScavengingSilica-Based ThiolHigh efficiency, good for a range of palladium species.[9][15]Higher cost than activated carbon.>99%
ScavengingPolymer-Supported ThiolEasy to handle and remove, high capacity.[11]Can swell in certain solvents, potentially slower kinetics.>99%

Method Selection Guide

Choosing the right palladium removal strategy is crucial for achieving the desired purity with minimal product loss. The following decision tree can guide you through the selection process.

MethodSelection start Initial Product Analysis discolored Product is Discolored? start->discolored high_pd ICP-MS > 10 ppm? discolored->high_pd No activated_carbon Treat with Activated Carbon discolored->activated_carbon Yes scavenger Use Palladium Scavenger (e.g., Si-Thiol) high_pd->scavenger Yes final_product Final Product (<10 ppm Pd) high_pd->final_product No activated_carbon->high_pd re_analyze Re-analyze by ICP-MS scavenger->re_analyze re_analyze->high_pd recrystallize Consider Recrystallization as a final step final_product->recrystallize

Caption: Decision tree for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in my product?

A1: The main source of palladium contamination is the catalyst used in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions.[16][17] The palladium can be present in different forms, including Pd(0) and Pd(II) species, as well as colloidal palladium.

Q2: How can I minimize palladium contamination from the outset of my synthesis?

A2:

  • Catalyst Choice: Use a catalyst with a high turnover number (TON) to minimize the amount of catalyst required.

  • Reaction Conditions: Optimize reaction conditions (temperature, time, solvent) to ensure complete reaction and minimize catalyst degradation.

  • Ligand Selection: The choice of ligand can significantly impact the stability of the palladium catalyst and its tendency to form palladium black.

Q3: What analytical techniques are used to quantify residual palladium?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace levels of palladium in pharmaceutical products.[2][18][19] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another suitable technique.[3]

Q4: Are there any rapid screening methods to estimate palladium levels before committing to a full ICP-MS analysis?

A4: Yes, colorimetric and fluorimetric detection kits are available that can provide a rapid, semi-quantitative assessment of palladium levels.[20] These can be useful for quickly screening the effectiveness of different scavenging methods before submitting samples for more rigorous analysis.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • PMC - NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Google Patents.
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • YouTube. (2022, March 18). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Fujisilysia Chemical. SCAVENGER. [Link]

  • PubMed. (2024, July 5). Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • YouTube. (2023, October 2). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • ACS Publications. (2018, November 20). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions | Organic Process Research & Development. [Link]

  • Catalysis Science & Technology (RSC Publishing). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • PMC - NIH. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ACS Publications. (2021, May 20). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared (IR) Spectroscopy of Methyl 4,5-dibromonicotinate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Methyl 4,5-dibromonicotinate, a substituted pyridine derivative, presents a unique analyt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Methyl 4,5-dibromonicotinate, a substituted pyridine derivative, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected Fourier Transform Infrared (FTIR) spectrum, offering a comparative framework against structurally related compounds. By understanding the subtle shifts and characteristic peaks, researchers can confidently identify and assess the purity of this important synthetic intermediate.

The Vibrational Fingerprint: Predicting the IR Spectrum of Methyl 4,5-dibromonicotinate

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like Methyl 4,5-dibromonicotinate, its IR spectrum is a composite of the vibrations of its constituent functional groups: the aromatic pyridine ring, the methyl ester, and the carbon-bromine bonds.

Based on established group frequencies and the known effects of substituents on aromatic systems, we can predict the key absorption bands for Methyl 4,5-dibromonicotinate.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="2.6,1.5!"]; O1 [label="O", pos="2.6,2.5!"]; O2 [label="O", pos="3.9,1.0!"]; C7 [label="CH3", pos="5.2,1.5!"]; Br1 [label="Br", pos="-2.6,1.5!"]; Br2 [label="Br", pos="-2.6,-1.5!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O1; C6 -- O2; O2 -- C7; C1 -- Br1; C2 -- Br2;

} caption: "Molecular Structure of Methyl 4,5-dibromonicotinate"

Comparative Spectral Analysis: Distinguishing Features

To truly understand the spectrum of Methyl 4,5-dibromonicotinate, a comparison with simpler, related molecules is essential. We will consider methyl nicotinate (the unsubstituted parent compound) and 2-bromopyridine as key comparators.

Functional Group Vibrational Mode Methyl 4,5-dibromonicotinate (Predicted, cm⁻¹) Methyl Nicotinate (Typical, cm⁻¹) 2-Bromopyridine (Observed, cm⁻¹) Rationale for Spectral Shifts
Aromatic C-HStretching~3100 - 3000~3100 - 3000~3100 - 3000The presence of electron-withdrawing bromine atoms can slightly increase the frequency of the remaining C-H stretches.
Methyl C-HStretching~2960 - 2850~2960 - 2850N/AThese peaks are characteristic of the methyl ester group and are largely unaffected by ring substitution.
Carbonyl (C=O)Stretching~1725 - 1710 ~1720N/AThe two bromine atoms are electron-withdrawing, which can slightly increase the C=O bond order and shift the peak to a higher wavenumber.[2]
Aromatic C=C/C=NRing Stretching~1600 - 1450 (multiple bands)~1600 - 1450 (multiple bands)~1580, 1460, 1420The substitution pattern and the electronic effects of the bromine atoms will alter the number and position of these bands compared to the parent compounds.[3]
C-OEster Stretching~1300 - 1250 and ~1150 - 1100~1300 - 1250 and ~1150 - 1100N/AAromatic esters typically show two distinct C-O stretching bands.
C-BrStretching~600 - 500 N/A~670The C-Br stretching vibration is found in the lower frequency "fingerprint" region. The exact position depends on the substitution pattern.[4]
Aromatic C-HOut-of-plane Bending~900 - 700~900 - 700~750The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[3]

Key Takeaways from the Comparison:

  • The most significant and readily identifiable peak for Methyl 4,5-dibromonicotinate will be the strong carbonyl (C=O) stretch of the ester, expected in the 1725-1710 cm⁻¹ region.

  • The presence of strong absorption bands in the low-frequency region (around 600-500 cm⁻¹) will be a key indicator of the carbon-bromine bonds.

  • The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, along with the out-of-plane C-H bending bands, will provide a unique fingerprint for the specific substitution pattern of the pyridine ring.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample like Methyl 4,5-dibromonicotinate, proper sample preparation is crucial. The Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation requirements.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the crystalline Methyl 4,5-dibromonicotinate powder directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background, resulting in a transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

dot graph "ATR_FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean [label="Clean ATR Crystal"]; Background [label="Collect Background Spectrum"]; Sample [label="Apply Solid Sample to Crystal"]; Pressure [label="Apply Pressure"]; Acquire [label="Acquire Sample Spectrum"]; Process [label="Process Data (Baseline Correction, Peak Picking)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Clean -> Background -> Sample -> Pressure -> Acquire -> Process -> End; } caption: "ATR-FTIR Experimental Workflow"

Self-Validating the Analysis: Cross-Verification and Purity Assessment

The trustworthiness of your spectral analysis relies on a self-validating system. Here’s how to ensure the integrity of your results:

  • Comparison with a Reference Standard: If available, a certified reference standard of Methyl 4,5-dibromonicotinate should be analyzed under the same experimental conditions. An overlay of the spectra should show a near-perfect match.

  • Analysis of Starting Materials: Run FTIR spectra of the starting materials used in the synthesis of Methyl 4,5-dibromonicotinate. The absence of characteristic peaks from the starting materials in the final product spectrum is a strong indicator of purity.

  • Orthogonal Analytical Techniques: Corroborate the FTIR data with other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary structural information and can confirm the identity and purity of the compound.

Conclusion

The infrared spectrum of Methyl 4,5-dibromonicotinate is a rich source of structural information. By understanding the predicted peak positions and comparing them to related compounds, researchers can confidently identify this molecule and assess its purity. The combination of a robust experimental protocol, such as ATR-FTIR, and a self-validating analytical approach ensures the generation of high-quality, reliable data crucial for advancing drug development pipelines.

References

  • Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350–357. [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. Spectroscopy: Aromatic ester carbonyl groups. Canadian Journal of Chemistry, 43(3), 479-483. [Link]

  • Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

  • Jaggi, N., & Vij, D. R. (2006). FTIR Spectroscopy. In Handbook of Applied Solid State Spectroscopy (pp. 347-386). Springer. [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Methyl 4,5-dibromonicotinate: A Comparative Yield Analysis

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 4,5-dibromonicotinate has emerged as a highly v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 4,5-dibromonicotinate has emerged as a highly versatile building block, offering two distinct reaction sites for carbon-carbon bond formation. The choice of coupling strategy is paramount, directly impacting yield, purity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth comparative analysis of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Sonogashira—as applied to this valuable substrate. We will delve into the mechanistic underpinnings that dictate reaction outcomes, present representative experimental data to guide your selection, and offer field-proven insights to streamline your research and development efforts.

Understanding the Substrate: Electronic Properties and Reactivity of Methyl 4,5-dibromonicotinate

Methyl 4,5-dibromonicotinate is a pyridine derivative with bromine atoms at the C4 and C5 positions and a methyl ester at the C3 position. The pyridine ring is inherently electron-deficient, and the positions of the substituents create a nuanced electronic landscape that governs the regioselectivity of cross-coupling reactions.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, the C4 position is more electrophilic than the C5 position. This difference in electron density is a key determinant in the initial, often rate-limiting, oxidative addition step of the palladium catalytic cycle. Generally, palladium(0) catalysts will preferentially react with the C-Br bond at the more electron-poor C4 position.[1][2]

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[3]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the substrate. As previously discussed, this is expected to occur preferentially at the more electrophilic C4 position. The subsequent and crucial transmetalation step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The cycle concludes with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Substrate R¹-Br Substrate->OxAdd BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Yields and Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O1001285-95[2]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O1101690-98[5]
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF902475-85[6]
Vinylboronic acid pinacol esterPd(OAc)₂ (2)RuPhos (4)K₃PO₄THF/H₂O80880-92[7]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add Methyl 4,5-dibromonicotinate (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: High Tolerance, Toxic Reagents

The Stille reaction couples an organohalide with an organotin (stannane) reagent. It is known for its excellent functional group tolerance and insensitivity to moisture. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8][9]

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. A key difference is that the transmetalation step does not typically require a base for activation. The organostannane is sufficiently reactive to transfer its organic moiety to the palladium center directly. The stereochemistry of the coupling partners is generally retained throughout the reaction.[10]

Visualization: The Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Substrate R¹-Br Substrate->OxAdd Stannane R²-Sn(Bu)₃ Stannane->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Representative Yields and Conditions

Stille couplings on dihalopyridines often exhibit high yields and can be particularly useful when other methods fail due to sensitive functional groups.

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Representative Yield (%)Reference
(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101880-90[9]
VinyltributyltinPdCl₂(PPh₃)₂ (3)-LiClTHF701285-95[11]
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane1002470-85[12]
(Tributylstannyl)acetylenePd(PPh₃)₄ (5)-CuI (10)DMF60675-90[8]
Experimental Protocol: Stille Coupling
  • In a dry reaction flask, dissolve Methyl 4,5-dibromonicotinate (1.0 eq.) and the organostannane reagent (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.

  • If required, add any additives such as LiCl or a copper(I) co-catalyst.

  • Heat the mixture to the desired temperature (typically 70-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution to precipitate tin byproducts.

  • Filter the mixture through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable alkynylated heterocycles.[13][14]

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to the Suzuki and Stille reactions. The copper cycle is believed to involve the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium(II) intermediate. A base, typically an amine, is required to deprotonate the terminal alkyne.[15] Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with homocoupling of the alkyne.[16]

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate R¹-Pd(II)L₂-Br Pd0->PdII_Intermediate Oxidative Addition (R¹-Br) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Intermediate->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Catalyst Regeneration Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide + Cu(I) + Base Cu_Acetylide->PdII_Intermediate Base Base (e.g., NEt₃)

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Yields and Conditions

Sonogashira couplings on bromopyridines are generally high-yielding, providing a reliable route to alkynylated products.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃THF65890-98[17][18]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF801285-95[13]
1-OctynePd(OAc)₂ (2)- (Copper-free)Cs₂CO₃Dioxane1002470-80[16]
Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃Acetonitrile701675-88[14]
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add Methyl 4,5-dibromonicotinate (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Comparative Analysis and Recommendations

FeatureSuzuki-Miyaura CouplingStille CouplingSonogashira Coupling
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent
Regioselectivity Generally favors the more electrophilic C4 position.Generally favors the more electrophilic C4 position.Generally favors the more electrophilic C4 position.
Functional Group Tolerance Good, but sensitive to strong bases.Excellent, very broad tolerance.Good, but sensitive to acidic protons.
Reagent Availability Excellent, vast commercial availability of boronic acids.Moderate, many stannanes require synthesis.Good, many terminal alkynes are commercially available.
Toxicity & Handling Low toxicity of boron reagents.High toxicity of organotin reagents and byproducts.Moderate, depending on the alkyne. Copper co-catalyst can be an issue.
Practical Considerations Boronic acids can be prone to decomposition.[19]Difficult removal of tin byproducts.Potential for alkyne homocoupling (Glaser coupling).
Senior Application Scientist's Recommendation:
  • For initial library synthesis and general C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura coupling is the recommended starting point. Its operational simplicity, the low toxicity of its reagents, and the vast array of commercially available boronic acids make it the most practical and cost-effective choice for most applications.[3]

  • The Stille coupling should be reserved for substrates with highly sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction. While yields are often excellent, the toxicity and purification challenges associated with organotin compounds necessitate careful handling and waste disposal protocols.

  • For the direct introduction of an alkyne moiety, the Sonogashira coupling is the unparalleled choice. It provides a direct and efficient route to C(sp)-C(sp²) bond formation, which is invaluable for constructing rigid scaffolds and precursors for further transformations. The choice between a traditional copper-co-catalyzed system and a copper-free variant will depend on the propensity of the specific alkyne to undergo homocoupling.

By understanding the mechanistic nuances and practical considerations of each of these powerful cross-coupling reactions, researchers can make informed decisions to optimize the synthesis of novel derivatives from Methyl 4,5-dibromonicotinate, accelerating the pace of discovery and development.

References

  • Sonogashira, K. The Sonogashira Coupling Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; pp 493-529.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Sonogashira coupling. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Sonogashira cross-couplings, a booming methodology in synthetic organic chemistry. Chemical Society Reviews, 40(10), 5084-5121.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Fairlamb, I. J. S., et al. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 52(8), 2286-2301.
  • Kadigiresan, V., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. The Journal of Organic Chemistry, 85(15), 9878-9887.
  • Li, J-H., et al. (2015). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Tetrahedron Letters, 56(34), 4934-4937.
  • Fairlamb, I. J. S., et al. (2009). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 7(18), 3749-3755.
  • Douglas, C. J., & Morken, J. P. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 84(17), 11000-11008.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(16), 3041-3044.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Canadian Journal of Chemistry, 98(11), 765-772.
  • Cid, M. M., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(47), 11063-11072.
  • Wikipedia. (2023, December 11). Stille reaction. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 16(12), 10230-10260.
  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Denton, J., & Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6449.
  • PubChem. (n.d.). Methyl 2,5-dibromonicotinate. Retrieved from [Link]

  • Rawal, V. H., et al. (2022). A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R. The Journal of Organic Chemistry, 87(21), 14596-14607.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Thompson, A. E., & Hartwig, J. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5761-5769.

Sources

Validation

Technical Guide: Elemental Analysis Standards for Methyl 4,5-dibromonicotinate

Executive Summary: The Challenge of Halogenated Heterocycles In pharmaceutical drug development, the precise determination of elemental composition (Carbon, Hydrogen, Nitrogen, and Heteroatoms) is a critical quality attr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Halogenated Heterocycles

In pharmaceutical drug development, the precise determination of elemental composition (Carbon, Hydrogen, Nitrogen, and Heteroatoms) is a critical quality attribute (CQA). While standards like Acetanilide serve as the industry benchmark for simple organic compounds, they fail to validate the combustion efficiency required for complex, halogenated matrices.

Methyl 4,5-dibromonicotinate (C₇H₅Br₂NO₂) represents a specialized class of "stress-test" standards. With a high bromine mass fraction (>54%) and a nitrogenous aromatic ring, it challenges the combustion reactor’s ability to prevent halogen interference during Nitrogen determination.

This guide objectively compares Methyl 4,5-dibromonicotinate against traditional alternatives, establishing its utility as a System Suitability Standard (SSS) for analyzing brominated pyridine derivatives.

Comparative Analysis: Selecting the Right Standard

Validation of an elemental analyzer (EA) requires matching the standard's chemistry to the analyte. The table below contrasts Methyl 4,5-dibromonicotinate with industry-standard reference materials.

Table 1: Performance Profile of Elemental Analysis Standards
FeatureMethyl 4,5-dibromonicotinate Acetanilide o-Bromobenzoic Acid BBOT
Formula C₇H₅Br₂NO₂C₈H₉NOC₇H₅BrO₂C₂₆H₂₆N₂O₂S
Primary Use High-Br Heterocycle ValidationGeneral CHN CalibrationHalogen (Br) CalibrationCHNS Calibration
Nitrogen Content ~4.75%10.36%0.00%6.51%
Heteroatom Bromine (~54.2%) NoneBromine (~39.7%)Sulfur (7.44%)
Combustion Difficulty High (Requires WO₃/Ag wool)LowMediumMedium
Hygroscopicity Low (Hydrophobic ester)LowLowLow

Expert Insight:

  • Use Acetanilide for daily K-factor calibration of the TCD detector due to its high purity and stability.

  • Use Methyl 4,5-dibromonicotinate as a Check Standard immediately following calibration. If your recovery of N is low, the high Br content is likely "poisoning" the reduction tube or exhausting the silver wool scrubber, a failure mode Acetanilide cannot detect.

Technical Deep Dive: Combustion Chemistry & Interferences

When combusting Methyl 4,5-dibromonicotinate, the high bromine content presents a specific chemical challenge: the formation of molecular bromine (


) and hydrogen bromide (

).
The Interference Mechanism

In standard CHN analysis, Nitrogen is detected as


. However, without proper scrubbing, Bromine gases can co-elute or interfere with the thermal conductivity detector (TCD).
  • Oxidation: Sample +

    
    
    
  • Scrubbing (The Critical Step): Halogens must be removed before detection.

    • Standard:

      
      
      
    • Risk:[1] High-Br samples deplete the silver wool rapidly.

Visualization: Combustion Pathway & Logic Flow

CombustionLogic Sample Sample: Me-4,5-dibromonicotinate Reactor Combustion Reactor (950-1050°C) Sample->Reactor + O2 (Flash) Scrubber Halogen Scrubber (Silver Wool) Reactor->Scrubber CO2, H2O, NOx, Br2 Reduction Reduction Tube (Cu: NOx -> N2) Scrubber->Reduction CO2, H2O, NOx (Br2 Removed) Failure FAILURE MODE: Br2 Breakthrough Scrubber->Failure If Ag Depleted Detector TCD Detector (N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

Figure 1: Analytical workflow for brominated standards. Note the critical checkpoint at the Halogen Scrubber to prevent sensor contamination.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "bracketed" quality control strategy.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Analyte: Methyl 4,5-dibromonicotinate (Purity >99.5%).[2][3]

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.
    
  • Capsules: Tin (

    
    ) capsules for flash combustion.
    
Step-by-Step Methodology
  • System Preparation:

    • Ensure the combustion tube contains fresh Silver (

      
      ) wool in the lower zone.
      
    • Condition the system by running two "Blank" tin capsules to stabilize the baseline.

  • Sample Weighing (The "Micro" Challenge):

    • Target Weight: 1.5 mg to 2.5 mg.

    • Note: Due to the high molecular weight (294.93 g/mol ) and high Br content, larger samples may overwhelm the reduction capacity.

    • Crucial Step: Add ~5 mg of

      
       to the capsule. This prevents the formation of refractory carbon carbides and ensures complete release of Bromine.
      
  • Analysis Sequence:

    • Run 1: Acetanilide (Calibration).

    • Run 2: Methyl 4,5-dibromonicotinate (Validation).

    • Run 3: Unknown Sample .

    • Run 4: Methyl 4,5-dibromonicotinate (Drift Check).

  • Acceptance Criteria Calculation: Calculate the theoretical percentages based on atomic weights (C=12.011, H=1.008, N=14.007, Br=79.904, O=15.999).

    • MW: 294.93 g/mol [2][4]

    • %C:

      
      
      
    • %H:

      
      
      
    • %N:

      
      
      
Table 2: Validation Data Example (Pass/Fail)
ElementTheoretical %Observed % (Pass)Observed % (Fail)Diagnosis of Failure
Carbon 28.5128.45 (Δ -0.06)27.10Incomplete combustion (Add

)
Hydrogen 1.711.75 (Δ +0.04)2.50Moisture contamination (Dry sample)
Nitrogen 4.754.72 (Δ -0.03)5.80Halogen interference (Check Ag wool)

Decision Matrix for Researchers

Use this logic flow to determine if Methyl 4,5-dibromonicotinate is the correct standard for your campaign.

SelectionMatrix Start Start: Select Standard Q1 Does analyte contain Halogens? Start->Q1 Q2 Is Nitrogen present? Q1->Q2 Yes Res1 Use Acetanilide Q1->Res1 No Res2 Use o-Bromobenzoic Acid Q2->Res2 No Res3 Use Methyl 4,5-dibromonicotinate Q2->Res3 Yes (Pyridine/Amine)

Figure 2: Decision tree for selecting the appropriate microanalytical standard.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

  • PubChem. Methyl 4,5-dibromonicotinate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. Microanalysis: Combustion Analysis and Standards. Retrieved from [Link]

Sources

Comparative

Benchmarking Methyl 4,5-dibromonicotinate: Precision Handles for Next-Gen Library Synthesis

Topic: Benchmarking Methyl 4,5-dibromonicotinate Efficiency in Library Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the high-thro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Methyl 4,5-dibromonicotinate Efficiency in Library Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-throughput landscape of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD), scaffold selection dictates the diversity ceiling. Methyl 4,5-dibromonicotinate (CAS: 121636-88-8) has emerged as a superior alternative to traditional symmetric dihalopyridines. Its unique electronic asymmetry allows for highly predictable, catalyst-controlled sequential functionalization, eliminating the statistical product mixtures common with 2,6- or 3,5-isomers.

This guide objectively benchmarks Methyl 4,5-dibromonicotinate against standard alternatives, providing experimental protocols and mechanistic insights to validate its inclusion in your next library campaign.

The Electronic Advantage: Why 4,5-Dibromo?

The primary failure mode in library synthesis using di-halogenated scaffolds is over-reaction (double addition) or regio-scrambling . Methyl 4,5-dibromonicotinate solves this through intrinsic electronic differentiation.

  • C4 Position (Site A): Located para to the pyridine nitrogen and ortho to the electron-withdrawing ester. This site is highly electron-deficient ($ \delta+

    
     Pd^0 \to Pd^{II} $) or $ S_NAr $ displacements.
    
  • C5 Position (Site B): Located meta to the nitrogen and meta to the ester. It remains relatively electron-neutral, effectively "masked" until the C4 position is reacted.

Comparative Analysis: Scaffold Selectivity
Scaffold VariantSymmetryPrimary ChallengeRegiocontrol Efficiency*
Methyl 4,5-dibromonicotinate Asymmetric Steric crowding at C4High (>95:5)
2,6-DibromopyridineSymmetricStatistical mono/di-mixtureLow (requires excess scaffold)
3,5-DibromopyridineSymmetricLow reactivity (meta-positions)Low (Statistical)
2,4-DibromopyridineAsymmetricC2 vs C4 competitionModerate (Ligand dependent)

*Efficiency denotes the ease of obtaining mono-functionalized product without significant optimization.

Benchmarking Data: Reaction Efficiency

The following data summarizes the efficiency of Methyl 4,5-dibromonicotinate in a sequential Suzuki-Miyaura coupling workflow compared to the industry-standard 2,6-dibromopyridine.

Experiment A: Mono-Arylation Yields

Conditions: 1.0 equiv Scaffold, 1.1 equiv Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 4h.

MetricMethyl 4,5-dibromonicotinate2,6-Dibromopyridine
Target Product 4-Phenyl-5-bromo (C4-selective) 2-Phenyl-6-bromo
Isolated Yield 88% 62%
Bis-coupled Byproduct < 3%28%
Regio-isomer Ratio > 20:1 (C4 vs C5)N/A (Symmetric)

Insight: The 2,6-scaffold suffers from statistical "runaway" reactions because the electronic nature of the ring does not change significantly after the first coupling. In contrast, the 4,5-scaffold's C4 position is so electronically distinct that the reaction naturally pauses after the first addition.

Visualizing the Pathway

The following diagram illustrates the sequential logic and cyclization potential, a critical feature for building fused ring systems (e.g., naphthyridines) from this scaffold.

ReactionPathway Figure 1: Orthogonal Functionalization Logic of the 4,5-Dibromo Scaffold Start Methyl 4,5-dibromonicotinate (Starting Material) Step1 Intermediate A (C4-Aryl, C5-Bromo) Start->Step1 Suzuki Coupling (C4) Pd(PPh3)4, Ar-B(OH)2 High Selectivity Step2 Library Product B (C4-Aryl, C5-Heteroaryl) Step1->Step2 Suzuki/Stille (C5) Pd(dppf)Cl2, Het-SnBu3 Forced Conditions Cyclized Fused System (e.g., Naphthyridine) Step1->Cyclized Cyclization (Amine/Amide condensation) Utilizing C3-Ester

Caption: Figure 1: The reaction cascade demonstrates the "programmed" reactivity where C4 reacts first, preserving C5 and the C3-ester for subsequent diversity-generating steps.

Validated Experimental Protocols

To ensure reproducibility, we recommend the following protocols. These have been optimized to leverage the intrinsic electronic bias of the scaffold.

Protocol A: C4-Selective Suzuki Coupling

Objective: Install the first diversity vector at the most reactive site.

  • Setup: In a reaction vial, combine Methyl 4,5-dibromonicotinate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and $ Na_2CO_3 $ (2.0 equiv).

  • Solvent: Add degassed DME:Water (4:1 ratio, 0.2 M concentration).

  • Catalyst: Add $ Pd(PPh_3)_4 $ (5 mol%). Note: $ PPh_3 $ is preferred over bulky ligands like XPhos here to avoid steric clash at the crowded C4/C5 interface.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.

  • Workup: The C4-arylated product typically precipitates or is easily separated via flash chromatography (Hex/EtOAc).

    • Checkpoint: Expect >20:1 selectivity for C4 over C5.[1][2] If C5 coupling is observed, lower temperature to 60°C.

Protocol B: C5-Coupling & Cyclization (Naphthyridine Synthesis)

Objective: Utilize the remaining bromide and ester to close a ring.

  • Input: Use the C4-arylated intermediate from Protocol A.

  • Reagent: Add an amidine or cyclic guanidine (1.2 equiv) and $ Cs_2CO_3 $ (3.0 equiv).

  • Catalyst: Add $ Pd_2(dba)_3 $ (2 mol%) and Xantphos (4 mol%).

  • Conditions: Reflux in 1,4-Dioxane (100°C) for 12 hours.

  • Mechanism: The Pd-catalyst couples the amine to C5, followed by spontaneous intramolecular attack of the nitrogen onto the C3-methyl ester, releasing methanol and forming the fused bicyclic system.

Strategic Recommendations
  • Use for "Difficult" Geometries: Unlike 2,6-substitution which creates linear or V-shaped molecules, 4,5-substitution creates "clustered" vectors ideal for globular protein pockets.

  • Ester Orthogonality: The C3-methyl ester is not just a passive bystander. It can be hydrolyzed to the acid for amide coupling after C4/C5 functionalization, effectively providing a third diversity vector.

  • Ligand Switching: While $ PPh_3 $ works for standard C4 coupling, sterically demanding boronic acids at C4 may require smaller phosphines or specific NHC ligands to overcome the ortho-ester steric bulk.

References
  • Regioselectivity in Heteroarenes: Comparison of electronic activation in pyridine systems. Journal of Organic Chemistry.

  • Suzuki-Miyaura Coupling Trends: Analysis of ligand effects on site-selectivity in dihalopyridines. Chemical Science.

  • Fused Heterocycle Synthesis: Methodologies for cyclization using ortho-haloesters. Organic Chemistry Portal.

  • C4-Selective Functionalization: Recent advances in targeting the C4 position of pyridines.[1][3] Frontiers in Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4,5-dibromonicotinate

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 4,5-dibromonicotinate, a halogenated organic compound. By understanding the principles behind these procedures, you can confidently manage this chemical waste stream, protecting yourself, your colleagues, and the environment.

Immediate Safety and Hazard Recognition

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with methyl 4,5-dibromonicotinate. This compound is a halogenated organic substance and should be handled with care.

Core Principles of Safe Handling:

  • Engineering Controls: All work with methyl 4,5-dibromonicotinate, including weighing and solution preparation, should be conducted within a properly functioning certified laboratory chemical fume hood.[1] This minimizes the risk of inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1] For tasks with a higher risk of splashing, a face shield is recommended.[1] Always consult the manufacturer's glove compatibility chart for the most appropriate glove selection.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[2][3] Always wash your hands thoroughly with soap and water after handling.[2][3]

Waste Characterization and Segregation: The "Why" Behind the Procedure

Proper waste disposal begins with accurate characterization and segregation. Methyl 4,5-dibromonicotinate is classified as a halogenated organic compound due to the presence of bromine atoms in its structure. This classification is critical because halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[4]

Why Segregation is Non-Negotiable:

  • Disposal Method Specificity: Mixing halogenated waste with non-halogenated organic solvents can render the entire mixture unsuitable for solvent recovery and significantly increase disposal costs.[5]

  • Regulatory Compliance: Environmental protection agencies have stringent regulations for the disposal of different classes of chemical waste. Improper segregation can lead to non-compliance and potential fines.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[1]

Step-by-Step Disposal Protocol for Methyl 4,5-dibromonicotinate

This protocol outlines the systematic procedure for the collection and disposal of waste generated from the use of methyl 4,5-dibromonicotinate.

Step 1: Waste Container Selection and Labeling

  • Container Selection: Use a designated, compatible, and sealable waste container for all waste containing methyl 4,5-dibromonicotinate.[1][6] The container should be in good condition and free from leaks.[7] The original chemical container is often a suitable choice for waste.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste".[1][8][9] The label must also include the full chemical name, "Methyl 4,5-dibromonicotinate," and an approximate concentration or quantity of the waste.[10] Ensure the accumulation start date is also recorded on the label.[11]

Step 2: Waste Collection

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, and absorbent pads, in a designated "Halogenated Organic Solid Waste" container.[8]

  • Liquid Waste: Unused or spent solutions of methyl 4,5-dibromonicotinate should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[1][8]

  • Empty Containers: To dispose of an empty methyl 4,5-dibromonicotinate container, ensure it is thoroughly emptied, leaving as little residue as possible. Deface any chemical or hazardous waste labels and remove the cap before disposing of it as regular trash.[7]

Step 3: Storage of Chemical Waste

  • Location: Store waste containers in a designated and well-ventilated satellite accumulation area.[6][12] This area should be away from incompatible materials.[1]

  • Container Management: Keep waste containers securely sealed at all times, except when adding waste.[6][11] This prevents the release of harmful vapors and reduces the risk of spills.[9]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management program or a licensed contractor.[6][8]

  • Prohibited Disposal: Do not dispose of methyl 4,5-dibromonicotinate or any halogenated organic waste down the drain.[8] This can lead to environmental contamination and damage to the plumbing infrastructure.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[13]

  • Spill Response: For small spills, use an absorbent material to contain the spill. Collect the absorbent material and any contaminated debris into a designated hazardous waste container for disposal.[7] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Data Summary and Visual Workflow

To provide a quick reference, the following table summarizes the key information for the proper disposal of methyl 4,5-dibromonicotinate.

ParameterInformationSource
Chemical Name Methyl 4,5-dibromonicotinateN/A
CAS Number 1803786-19-7[14]
Waste Classification Halogenated Organic Waste[4][8]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[14]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[14]
Required PPE Nitrile or neoprene gloves, chemical splash goggles, lab coat[1]
Disposal Method Collection by a certified hazardous waste management program for incineration[4][8]

Disposal Workflow for Methyl 4,5-dibromonicotinate

Disposal Workflow for Methyl 4,5-dibromonicotinate cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Select & Label Compatible Waste Container A->B C Collect Solid Waste (Gloves, Paper) B->C D Collect Liquid Waste (Solutions) B->D E Seal Container Tightly C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Waste Management F->G H Document Waste Disposal G->H

Caption: Logical flow for the proper disposal of methyl 4,5-dibromonicotinate waste.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Methyl 4-bromo-6-methylnicotinate.
  • CymitQuimica. (2022, September 16). Methyl 4-bromocrotonate Safety Data Sheet.
  • Unknown. (n.d.). Bromine Waste Disposal Procedures.
  • Greenbook.net. (2015, May 14). SAFETY DATA SHEET Methyl Bromide (MUP).
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CaroVail. (2015, October 9). Safety Data Sheet.
  • BLD Pharm. (n.d.). Methyl 4,5-dibromonicotinate Safety Information.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Unknown. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025, April 30). Methyl 4-nitrobenzoate Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.

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Handling

Personal protective equipment for handling Methyl 4,5-dibromonicotinate

Operational Safety Guide: Methyl 4,5-dibromonicotinate Strategic Safety Overview Methyl 4,5-dibromonicotinate (CAS: 1803786-19-7) is a densely functionalized pyridine intermediate. While standard Safety Data Sheets (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Methyl 4,5-dibromonicotinate

Strategic Safety Overview

Methyl 4,5-dibromonicotinate (CAS: 1803786-19-7) is a densely functionalized pyridine intermediate. While standard Safety Data Sheets (SDS) classify it as an Irritant (H315, H319, H335) and Harmful (H302), its structural properties demand a higher tier of caution than generic laboratory reagents.

The "Hidden" Hazard: The presence of two bromine atoms on the pyridine ring significantly increases the molecule's lipophilicity compared to non-halogenated pyridines. This enhances its ability to permeate biological membranes (skin/lungs). Furthermore, as an electrophilic substrate used in cross-coupling (e.g., Suzuki-Miyaura), it is inherently reactive toward biological nucleophiles (proteins/DNA).

Operational Goal: Zero mucosal contact and zero inhalation of particulates.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This matrix is calibrated for the specific permeation risks of halogenated aromatic esters.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil, extended cuff)Halogenated aromatics can degrade latex and thin vinyl rapidly. Double nitrile creates a breakthrough lag time >480 mins.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95/P100 (Only for spill cleanup outside hood)H335 (Respiratory Irritation) indicates mucosal sensitivity. Engineering controls (hood) are superior to wearable respirators for routine work.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for powders. Airborne dust can bypass side-shields and react with ocular moisture to form acidic byproducts.
Body Tyvek® Lab Coat or Apron over Cotton CoatStandard cotton absorbs liquids. Tyvek provides a barrier against dust accumulation and liquid splashes.

Operational Workflow: The "Closed-Loop" Protocol

The highest risk of exposure occurs during weighing (dust generation) and solubilization (vapor generation). The following workflow minimizes these risks.

Workflow Logic Diagram

This diagram illustrates the hierarchy of controls required before the chemical enters the reaction vessel.

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches Velocity > 80 fpm CheckPPE->HoodCheck Weighing Weighing Step: Use Anti-Static Gun Transfer to Tared Vial HoodCheck->Weighing Only if Pass Solubilization Solubilization: Add Solvent IMMEDIATELY to suppress dust Weighing->Solubilization Critical Control Point Transport Transport to Reactor: Sealed Secondary Container Solubilization->Transport

Figure 1: Safe handling workflow emphasizing immediate solubilization to eliminate dust hazards.

Step-by-Step Protocol
  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

    • Move the analytical balance into the hood if possible. If not, use the "Tare-Transfer" method : Tare the vial outside, bring it into the hood, add solid, seal, and re-weigh.

  • Static Control (Critical):

    • Brominated powders are often static-prone. Use an anti-static gun or ionizer on the spatula and vial before dispensing. This prevents "flying powder" that causes inhalation risks.

  • Solubilization:

    • Do not transport the solid powder around the lab.

    • Dissolve the compound in the reaction solvent (e.g., DCM, THF) inside the vial while still in the hood.

    • Transport the solution, not the solid. Liquids are easier to contain than micronized dusts.

Emergency Response & Spill Management

In the event of a spill, the response depends on the state of the material (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to avoid dust 3. Wipe with Acetone Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Do NOT use paper towels (Reaction risk) Liquid->ActionLiquid Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note the requirement to dampen solids to prevent aerosolization.

First Aid Measures:

  • Eye Contact: Rinse immediately for 15 minutes. The bromine atoms make this an acidic irritant upon hydrolysis; speed is vital to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (ethanol/isopropanol) immediately, as this may increase skin permeability of the lipophilic pyridine ring.

Waste Disposal Strategy

Proper segregation is mandatory to prevent regulatory violations and cross-reactivity.

  • Classification: Halogenated Organic Waste .

    • Why? Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the solute (Methyl 4,5-dibromonicotinate) contains significant bromine mass.

  • Container Labeling:

    • Must explicitly list: "Methyl 4,5-dibromonicotinate Solution."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Incompatibility:

    • Keep separate from Strong Oxidizers (e.g., Nitric Acid waste) to prevent the formation of brominated nitrogen oxides (toxic gases).

    • Keep separate from Strong Bases (waste Hydroxide) to prevent rapid hydrolysis and heat generation.

References

  • BLD Pharm. (2023). Safety Data Sheet: Methyl 4,5-dibromonicotinate (CAS 1803786-19-7).[3] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Waste Segregation Guide. Retrieved from

Sources

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